6-Methoxy-1,4-dimethyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYJKQLGQKTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170940 | |
| Record name | 1,4-Dimethyl-6-methoxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18028-57-4 | |
| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18028-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-6-methoxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethyl-6-methoxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methoxy-1,4-dimethyl-9H-carbazole, a carbazole derivative of interest in medicinal chemistry and materials science. This document outlines a multi-step synthesis, including detailed experimental protocols, quantitative data for analogous reactions, and visualizations of the synthetic pathway and reaction mechanisms.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics make them valuable in the development of organic electronic materials such as organic light-emitting diodes (OLEDs). The targeted molecule, this compound, possesses a substitution pattern that is of interest for fine-tuning its pharmacological and electronic properties. This guide details a feasible and efficient synthetic strategy to obtain this compound, starting from the readily available 1,4-dimethyl-9H-carbazole.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process. The first step is the regioselective bromination of 1,4-dimethyl-9H-carbazole to yield the key intermediate, 6-bromo-1,4-dimethyl-9H-carbazole. The second step is a palladium-catalyzed methoxylation of the brominated intermediate to afford the final product. This approach is based on well-established and versatile reactions in organic synthesis.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and may require optimization for the specific substrate.
Step 1: Synthesis of 6-bromo-1,4-dimethyl-9H-carbazole
This procedure is adapted from known bromination methods for carbazole derivatives.
-
Materials:
-
1,4-dimethyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,4-dimethyl-9H-carbazole (1.0 eq.) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1,4-dimethyl-9H-carbazole.
-
Step 2: Synthesis of this compound via Palladium-Catalyzed Methoxylation
This protocol is a proposed method based on Buchwald-Hartwig amination-type reactions for the formation of C-O bonds.
-
Materials:
-
6-bromo-1,4-dimethyl-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous methanol
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add 6-bromo-1,4-dimethyl-9H-carbazole (1.0 eq.) and a stir bar.
-
Add anhydrous toluene or dioxane, followed by anhydrous methanol (5-10 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation
The following tables summarize typical yields and reaction conditions for the key transformations, based on literature data for analogous substrates.
Table 1: Bromination of Carbazole Derivatives
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1,4-dimethyl-9H-carbazole | NBS | DMF | 0 °C to RT | 12-16 | ~70-85 (expected) | Generic Procedure |
| 9-ethylcarbazole | NBS | CH₂Cl₂ | RT | 2 | 95 | [F. Carreaux et al., Org. Lett. 2005, 7, 21, 4645-4648] |
Table 2: Palladium-Catalyzed C-O Bond Formation with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed. 2008, 47, 6338 – 6361] |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 3 | 98 | [D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed. 2008, 47, 6338 – 6361] |
| 6-bromo-1,4-dimethyl-9H-carbazole | Pd catalyst/ligand | NaOtBu | Toluene/Methanol | 80-100 | 12-24 | ~70-90 (expected) | Proposed Method |
Visualization of Workflow and Mechanism
Experimental Workflow
6-Methoxy-1,4-dimethyl-9H-carbazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological activities of 6-Methoxy-1,4-dimethyl-9H-carbazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Core Chemical Properties
This compound is a heterocyclic aromatic compound belonging to the carbazole family. The presence of a methoxy group and two methyl groups on the carbazole scaffold influences its electronic and solubility properties, making it a compound of interest for various applications.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Melting Point | 136.5 °C | [1] |
| Boiling Point (Predicted) | 416.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [1] |
| CAS Number | 18028-57-4 | [1] |
Synthesis and Spectroscopic Analysis
Another plausible synthetic route is the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, which is the core of the carbazole structure.[4]
Spectroscopic Data:
Although dedicated spectral data for this compound is not explicitly provided in the search results, data for closely related compounds, such as 1,4-dimethoxy-9H-carbazole-3-carbaldehyde, is available.[5] Based on the structure of this compound, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the carbazole ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and singlets for the two methyl groups. The NH proton of the carbazole ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl group carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.29).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
Potential Biological Activities and Signaling Pathways
Carbazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7][8][9]
Antimicrobial Activity: Carbazole derivatives have demonstrated notable activity against a range of bacteria and fungi. While specific studies on this compound are lacking, related carbazole structures have shown inhibitory effects against various microbial strains.[6]
Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have been investigated for their potential as anticancer agents.[7][10][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[8] Studies on other carbazole derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting minimal impact on normal cells.[7] Given these precedents, this compound warrants investigation for its potential anticancer properties.
Neuroprotective Effects: Recent research has highlighted the neuroprotective potential of carbazole scaffolds.[9] Derivatives of carbazole are being explored for their therapeutic potential in neurodegenerative diseases. The mechanisms underlying these effects are multifaceted and may involve antioxidant and anti-inflammatory pathways.
Due to the absence of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related carbazoles, a logical workflow for investigating its potential anticancer activity can be proposed.
Experimental Workflow and Methodologies
The following sections outline a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and characterization of this compound.
In Vitro Cytotoxicity Evaluation Workflow
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then made in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.[11]
Conclusion
This compound is a carbazole derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the known properties and activities of the broader carbazole class. The outlined synthetic strategies and experimental workflows offer a solid foundation for researchers interested in exploring the potential of this and related compounds. Further investigation into its synthesis, detailed spectroscopic characterization, and a thorough evaluation of its biological activities are warranted to fully elucidate its therapeutic and technological potential.
References
- 1. This compound [myskinrecipes.com]
- 2. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Physical Properties of 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 6-Methoxy-1,4-dimethyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials research, offering readily accessible data and procedural insights.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various scientific contexts.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [2] |
| CAS Number | 18028-57-4 | [2] |
| Melting Point | 136.5 °C | [2] |
| Boiling Point | 416.8 °C at 760 mmHg | [3] |
| Density | 1.17 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents. | [4] |
Spectroscopic Data Overview
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole ring system, the methoxy group protons (singlet, ~3.8-4.0 ppm), and the two methyl group protons (singlets, ~2.3-2.6 ppm). The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule, including the two methyl carbons, the methoxy carbon, and the twelve aromatic carbons of the carbazole core. The chemical shifts will be indicative of the electronic environment of each carbon atom. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 225.29). The fragmentation pattern will provide further structural information. |
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of this compound and its derivatives.
Synthesis of Carbazole Derivatives via Suzuki-Miyaura Cross-Coupling
A common method for the synthesis of substituted carbazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of various aryl or heteroaryl groups onto the carbazole scaffold.[1][3][5]
General Procedure:
-
To a solution of a bromo-substituted carbazole derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the corresponding boronic acid (1.1 eq.).
-
Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) (2.5 eq.).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted carbazole.[1][3]
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity and can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).
Purity and Identity Confirmation by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity and confirming the identity of organic compounds.[6][7]
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.[6][7]
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: An appropriate temperature gradient is applied to the GC oven to ensure separation of components.
-
Analysis: The separated components are ionized and their mass-to-charge ratio is determined by the mass spectrometer, confirming the molecular weight and providing a characteristic fragmentation pattern for identity confirmation.[6]
Biological Activity and Signaling Pathways
Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[8][9][10][11][12] One of the key signaling pathways implicated in the anticancer effects of some carbazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. 103771-51-3|this compound-9-carbaldehyde|BLDPharm [bldpharm.com]
- 3. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemcom.com [echemcom.com]
- 10. benchchem.com [benchchem.com]
- 11. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: 6-Methoxy-1,4-dimethyl-9H-carbazole (CAS No. 18028-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1,4-dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development and organic electronics.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 18028-57-4[1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO[1][4] |
| Molecular Weight | 225.29 g/mol [5] |
| IUPAC Name | This compound |
| Synonyms | 1,4-Dimethyl-6-methoxycarbazole, 6-Methoxy-1,4-dimethylcarbazole[4] |
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Melting Point | 136.5 °C[5] |
| Boiling Point | 416.8±40.0 °C[5] |
| Density | 1.170±0.06 g/cm³[5] |
| LogP | 4.1 |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Synthesis
A common and effective method for synthesizing carbazole derivatives is the Bischler-Mohlau indole synthesis. This reaction involves the condensation of an α-haloacetophenone with an excess of an aniline derivative.
Experimental Protocol: Bischler-Mohlau Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on the Bischler-Mohlau reaction.
Materials:
-
4-Methoxyaniline
-
2-Bromo-3-methylpropiophenone
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (3 equivalents) in anhydrous toluene.
-
Addition of Reactant: To the stirred solution, add 2-bromo-3-methylpropiophenone (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1M hydrochloric acid and stir for 30 minutes. Separate the organic layer.
-
Neutralization and Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Synthesis Workflow
Potential Applications
Anticancer Drug Development
Carbazole derivatives are widely investigated for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
One of the key signaling pathways often targeted by carbazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is common in many cancers and promotes tumor growth, survival, and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.
References
Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6-Methoxy-1,4-dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details potential starting materials, key chemical transformations, and generalized experimental protocols.
Introduction
Carbazole derivatives are a class of aromatic heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, such as ellipticine analogues, which are known for their potential as anticancer agents. The synthesis of this target molecule can be approached through several strategic routes, primarily involving the construction of the carbazole nucleus from acyclic or monocyclic precursors.
Primary Synthetic Strategy: Fischer Indole Synthesis
The most direct and convergent approach to this compound is through the Fischer indole synthesis, which forms the core of the Borsche-Drechsel carbazole synthesis. This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.
Starting Materials
The key starting materials for the synthesis of this compound via the Fischer indole synthesis are:
-
p-Methoxyphenylhydrazine (or its hydrochloride salt): This provides the methoxy-substituted benzene ring and the nitrogen atom of the pyrrole ring.
-
2,5-Dimethylcyclohexanone : This ketone provides the second benzene ring, incorporating the two methyl groups at the desired 1- and 4-positions of the final carbazole.
Reaction Pathway
The synthesis proceeds in two main stages:
-
Formation of the Tetrahydrocarbazole Intermediate: The reaction of p-methoxyphenylhydrazine with 2,5-dimethylcyclohexanone under acidic conditions leads to the formation of a phenylhydrazone intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole.[1][2][3][4][5][6]
-
Aromatization: The tetrahydrocarbazole intermediate is then aromatized to the final product, this compound. This dehydrogenation step is crucial and can be achieved using various oxidizing agents.
dot
Caption: Fischer Indole Synthesis Pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole
This procedure is adapted from general Fischer indole synthesis protocols.[1][2]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| p-Methoxyphenylhydrazine HCl | 174.63 | 1.0 equiv | - |
| 2,5-Dimethylcyclohexanone | 126.20 | 1.1 equiv | - |
| Acetic Acid | 60.05 | Solvent | - |
| Hydrochloric Acid (conc.) | 36.46 | Catalyst | - |
Procedure:
-
A mixture of p-methoxyphenylhydrazine hydrochloride (1.0 equivalent) and 2,5-dimethylcyclohexanone (1.1 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Step 2: Aromatization to this compound
This procedure is based on modern aromatization methods for tetrahydrocarbazoles. A catalytic amount of iodine provides a mild and efficient method for this transformation.[7]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 6-Methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole | 229.32 | 1.0 equiv | - |
| Iodine (I₂) | 253.81 | 0.1 equiv | - |
| Toluene | 92.14 | Solvent | - |
Procedure:
-
The crude or purified 6-methoxy-1,4-dimethyl-1,2,3,4-tetrahydro-9H-carbazole (1.0 equivalent) is dissolved in toluene in a round-bottom flask.
-
A catalytic amount of iodine (0.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a period of time, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Alternative Synthetic Route
An alternative, though likely more lengthy, synthetic pathway involves the construction of the 1,4-dimethyl-9H-carbazole core followed by functionalization at the 6-position.
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// Edges start -> dimethylcarbazole [label="Carbazole Synthesis"]; dimethylcarbazole -> bromo_derivative [label="Bromination"]; bromo_derivative -> final_product [label="Methoxylation"]; }
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 4. About: Borsche–Drechsel cyclization [dbpedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.rsc.org [pubs.rsc.org]
The Biological Frontier of 6-Methoxy-1,4-dimethyl-9H-carbazole Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Within this diverse family, 6-Methoxy-1,4-dimethyl-9H-carbazole and its precursors represent a promising frontier for the development of novel therapeutics, particularly in the realms of oncology and neuroprotection. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into key precursors of this compound, offering a valuable resource for researchers in the field.
Core Precursors and Synthesis Strategies
The synthesis of this compound and its derivatives often involves key precursors that can be strategically modified to tune their biological activity. A fundamental building block is the 1,4-dimethyl-carbazole core, which can be functionalized at various positions. Halogenated derivatives, such as 6-bromo-1,4-dimethyl-9H-carbazole, serve as versatile intermediates for introducing diverse aryl groups via cross-coupling reactions.
A key synthetic route to obtain the this compound core involves the Ullmann reaction to form methoxy-nitrobiphenyl intermediates, which are then reduced to yield the corresponding methoxy carbazoles. This foundational structure can be further modified, particularly at the 9-position, to generate a library of derivatives with varied biological profiles.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles starting from a brominated precursor, a common strategy in the synthesis of carbazole derivatives.
Biological Activities of Methoxy-Carbazole Analogues
While specific biological activity data for the direct precursors of this compound are not extensively documented, studies on structurally similar multi-methoxylated carbazole analogues provide significant insights into their potential as therapeutic agents. The primary areas of investigation have been their antitumor and neuroprotective effects.
Antitumor Activity
A number of methoxy-carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The substitution pattern on the carbazole ring, as well as the nature of the substituent at the 9-position, plays a crucial role in determining their anticancer activity.
Table 1: In Vitro Antitumor Activity of Multi-Methoxyl Carbazole Analogues
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| 4a | KB | 17.7 | [1] |
| 4c | HT-29 | 12.1 | [1] |
| 5a | HT-29 | 10.6 | [1] |
| 5b | HT-29 | 8.1 | [1] |
| 5g | HT-29 | 3.1 | [1] |
| 5h | HT-29 | 4.4 | [1] |
| 5i | HT-29 | 10.1 | [1] |
| 5l | HT-29 | 9.2 | [1] |
| 5n | HT-29 | 10.1 | [1] |
| 5p | HT-29 | 9.2 | [1] |
| Note: The specific structures of compounds 4a, 4c, and 5a-5p can be found in the cited literature.[1] |
Neuroprotective Activity
Carbazole derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases. The neuroprotective effects of certain aminopropyl carbazoles have been demonstrated in models of hippocampal neurogenesis and Parkinson's disease. These compounds are often designed to be orally bioavailable and capable of crossing the blood-brain barrier. For instance, the aminopropyl carbazole derivative, (-)-P7C3-S243, has shown significant neuroprotective properties.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound precursors and their analogues.
Synthesis of Methoxyl Carbazoles via Ullmann Reaction and Reductive Cyclization
This protocol describes a general method for the synthesis of methoxy-carbazole cores.
Materials:
-
4,5-dimethoxy-2-bromonitrobenzene
-
Methoxyl-iodobenzene compounds
-
Copper powder
-
Triethyl phosphite (P(EtO)3)
-
Solvents (e.g., nitrobenzene)
Procedure:
-
Ullmann Reaction: A mixture of 4,5-dimethoxy-2-bromonitrobenzene, a methoxyl-iodobenzene compound, and activated copper powder in a suitable solvent (e.g., nitrobenzene) is heated under reflux for several hours.
-
After cooling, the reaction mixture is filtered to remove the copper catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting crude methoxy-nitrobiphenyl is purified by column chromatography.
-
Reductive Cyclization: The purified methoxy-nitrobiphenyl is heated with triethyl phosphite to induce reductive cyclization.
-
The excess triethyl phosphite is removed under vacuum.
-
The resulting crude methoxy carbazole is purified by recrystallization or column chromatography.[1]
In Vitro Antitumor Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of carbazole derivatives on cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., HT-29, KB)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum
-
Test compounds (carbazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48-72 hours). A control group with vehicle (DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Signaling Pathways
The biological effects of carbazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Potential Antitumor Signaling Pathways
While the exact mechanisms for many methoxy-carbazole derivatives are still under investigation, carbazoles, in general, are known to exert their antitumor effects through various pathways, including the induction of apoptosis and cell cycle arrest.
Conclusion and Future Directions
The precursors of this compound and their analogues represent a fertile ground for the discovery of new therapeutic agents. The existing data on related methoxy-carbazole compounds strongly suggest their potential as both antitumor and neuroprotective agents. Future research should focus on the systematic evaluation of the biological activities of a wider range of these precursors to establish clear structure-activity relationships. Furthermore, elucidation of the specific molecular targets and signaling pathways will be critical for the optimization of these compounds into clinically viable drug candidates. The synthetic accessibility of the carbazole core allows for extensive chemical modifications, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
Spectroscopic Data of 6-Methoxy-1,4-dimethyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the spectroscopic data for the compound 6-Methoxy-1,4-dimethyl-9H-carbazole. Despite a comprehensive search of available scientific literature and databases, no specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this exact compound has been identified. The information presented herein is based on general principles of spectroscopy and data available for structurally similar carbazole derivatives. This guide provides detailed experimental protocols for the characterization of such compounds and a predictive overview of the expected spectroscopic features of this compound.
Data Presentation
As no direct experimental data for this compound is available, a quantitative data summary cannot be provided. Researchers synthesizing this compound will need to perform de novo spectroscopic analysis. The following sections on experimental protocols provide the necessary methodological framework for such a characterization.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for carbazole derivatives, based on standard laboratory practices.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][3]
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[3]
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32.[3]
-
-
¹³C NMR Parameters:
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.[3]
-
Resolution: 4 cm⁻¹.[3]
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, dichloromethane, or ethyl acetate.[3]
2. Instrumentation and Data Acquisition:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) are common.[2][3]
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often used.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250-280 °C.[2]
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature (e.g., 100 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min).[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
HRMS (ESI) Parameters:
Mandatory Visualizations
Caption: General workflow for the synthesis and spectroscopic characterization of a carbazole derivative.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1,4-dimethyl-9H-carbazole
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Methoxy-1,4-dimethyl-9H-carbazole, a compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted spectral data, a detailed experimental protocol for its acquisition, and a logical visualization of the proton network.
Predicted ¹H NMR Spectroscopic Data
The following table summarizes the predicted ¹H NMR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar carbazole derivatives and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H-9) | ~11.0 - 11.5 | br s | - | 1H |
| Aromatic CH (H-5) | ~8.0 - 8.2 | d | ~8.5 | 1H |
| Aromatic CH (H-8) | ~7.3 - 7.5 | d | ~8.5 | 1H |
| Aromatic CH (H-7) | ~7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H |
| Aromatic CH (H-2) | ~7.1 - 7.3 | s | - | 1H |
| Aromatic CH (H-3) | ~6.9 - 7.1 | s | - | 1H |
| Methoxy (OCH₃) | ~3.8 - 4.0 | s | - | 3H |
| Methyl (C1-CH₃) | ~2.5 - 2.7 | s | - | 3H |
| Methyl (C4-CH₃) | ~2.4 - 2.6 | s | - | 3H |
br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry 5 mm NMR tube.[1] The choice of solvent can affect the chemical shifts, particularly for the NH proton.
-
Ensure the sample has completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.
2. Instrumentation:
-
The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]
3. Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.[1]
-
The chemical shifts should be reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1][2]
Visualization of Proton Connectivity
The following diagram, generated using the DOT language, illustrates the structure of this compound and the logical relationships between the different proton environments.
Caption: Molecular structure and proton relationships of this compound.
References
An In-depth Technical Guide to the ¹³C NMR of 6-Methoxy-1,4-dimethyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-1,4-dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and unique photophysical properties. Accurate structural elucidation is paramount in the development and application of such molecules. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the ¹³C NMR characteristics of this compound, offering a predictive analysis and a practical framework for experimental work.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of the parent carbazole scaffold and the application of standard substituent chemical shift (SCS) effects for methoxy and methyl groups on an aromatic system. The numbering of the carbon atoms corresponds to the molecular structure diagram provided in Section 5.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~125 | Aromatic CH, influenced by adjacent methyl group. |
| C-2 | ~120 | Aromatic CH. |
| C-3 | ~118 | Aromatic CH. |
| C-4 | ~123 | Aromatic CH, influenced by adjacent methyl group. |
| C-4a | ~122 | Quaternary aromatic carbon. |
| C-4b | ~124 | Quaternary aromatic carbon. |
| C-5 | ~110 | Aromatic CH, ortho to methoxy group. |
| C-6 | ~155 | Aromatic C-O, significantly deshielded by oxygen. |
| C-7 | ~112 | Aromatic CH, meta to methoxy group. |
| C-8 | ~120 | Aromatic CH, para to methoxy group. |
| C-8a | ~138 | Quaternary aromatic carbon, adjacent to nitrogen. |
| C-9a | ~140 | Quaternary aromatic carbon, adjacent to nitrogen. |
| 1-CH₃ | ~20 | Methyl group on an aromatic ring. |
| 4-CH₃ | ~20 | Methyl group on an aromatic ring. |
| 6-OCH₃ | ~55 | Methoxy group on an aromatic ring. |
Note: The predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 20-50 mg of high-purity this compound. The higher concentration is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for carbazole derivatives include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically performed. This results in a spectrum where each unique carbon appears as a singlet.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. This can range from several hundred to a few thousand scans, depending on the sample concentration and spectrometer sensitivity.
-
3.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the molecular structure of the target compound.
Caption: Experimental workflow for ¹³C NMR analysis.
Caption: Molecular structure of this compound.
(Note: The DOT script for the molecular structure is a conceptual representation. A chemical drawing software would be used to generate the actual image with numbered atoms corresponding to the data table.)
Conclusion
This technical guide provides a comprehensive framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By combining predictive data with detailed, standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The provided workflows and data tables facilitate both the practical acquisition of NMR data and its subsequent interpretation, contributing to the rigorous structural characterization of this important carbazole derivative.
The Emerging Role of the 6-Methoxy-1,4-dimethyl-9H-carbazole Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds. Among these, the 6-methoxy-1,4-dimethyl-9H-carbazole moiety and its close derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this carbazole scaffold, with a focus on its role in the development of novel therapeutic agents. While specific data on the lead compound is emerging, this document consolidates current knowledge on its closely related analogs to inform future research and drug discovery efforts.
Synthesis of the 1,4-Dimethyl-9H-carbazole Core
The synthesis of 1,4-dimethyl-9H-carbazole derivatives often involves multi-step processes. A common strategy for introducing functionality at the 6-position, such as a methoxy group, may involve starting from a pre-functionalized precursor or a late-stage functionalization of the carbazole core. While a direct, detailed protocol for the synthesis of this compound is not extensively reported in publicly available literature, synthetic routes for analogous 6-substituted-1,4-dimethyl-9H-carbazoles provide a foundational methodology. One such approach is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 6-Aryl-1,4-dimethyl-9H-carbazoles
This protocol, adapted from the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles, illustrates a viable method for functionalizing the 6-position and can be conceptually applied for the synthesis of 6-methoxy derivatives, likely through the use of a methoxy-containing boronic acid or by conversion of an aryl group.[1]
Materials:
-
6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (starting material)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Sodium carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
Procedure:
-
A solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.50 g, 4.70 mmol) in 1,4-dioxane (70 mL) is prepared under an argon atmosphere.[1]
-
To this solution, the respective arylboronic acid (5.17 mmol), Na₂CO₃ (1.25 g, 11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.30 g, 0.26 mmol) are added sequentially.[1]
-
The reaction mixture is heated to reflux for 48 hours.[1]
-
After cooling, the volatile components are removed under reduced pressure.
-
The resulting solid is recrystallized from acetonitrile to yield the purified 6-aryl-1,4-dimethyl-3-nitro-9H-carbazole.[1]
Further steps would be required to reduce the nitro group and potentially introduce a methoxy group if not already incorporated in the arylboronic acid. Another documented synthesis utilizes this compound as a starting material for the construction of more complex tetracyclic compounds, indicating its availability for synthetic applications.[2]
Biological Activities and Therapeutic Potential
The 1,4-dimethyl-9H-carbazole scaffold is a versatile platform for the development of agents with a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Numerous derivatives of 1,4-dimethyl-9H-carbazole have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for many carbazole-based anticancer agents involves interference with fundamental cellular processes such as DNA replication and cell division.
Mechanism of Action: Carbazole derivatives have been shown to exert their anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the carbazole nucleus allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Additionally, some carbazoles are potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological stress during replication.[3][4]
-
Signaling Pathway Modulation: Certain carbazole derivatives have been found to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT and ERK pathways.[5]
-
Cell Cycle Arrest and Apoptosis Induction: By disrupting DNA integrity and cellular signaling, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger programmed cell death (apoptosis).[6]
A notable derivative, bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM), has been shown to induce apoptosis in human glioma U87 cells by sequence-specific cleavage of DNA in the minor groove.[6]
Quantitative Data on Anticancer Activity of 1,4-Dimethyl-9H-carbazole Derivatives:
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG | Human Glioblastoma | 13.34 | [6] |
| 1,4-Dimethyl-9H-carbazol-3-yl)methanamine Derivative (Cmpd 15) | U87 MG | Human Glioblastoma | 18.50 | |
| 1,4-Dimethyl-9H-carbazol-3-yl)methanamine Derivative (Cmpd 16) | U87 MG | Human Glioblastoma | 47 | |
| 5,8-Dimethyl-9H-carbazole Derivative (Cmpd 3) | MDA-MB-231 | Human Breast Cancer | 1.44 | [4][5] |
| 5,8-Dimethyl-9H-carbazole Derivative (Cmpd 4) | MDA-MB-231 | Human Breast Cancer | 0.73 | [4][5] |
Antimicrobial Activity
Carbazole alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[7][8][9][10] While specific data for this compound is limited, a closely related compound, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, has shown antibacterial activity.[11][12]
Mechanism of Action: The precise antimicrobial mechanisms of carbazoles are not fully elucidated but are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | Activity | Reference |
| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | MIC = 50 µg/mL | [11][12] |
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This method is a standard technique for evaluating the antimicrobial activity of compounds.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Nutrient agar plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Spread the bacterial inoculum evenly over the surface of a nutrient agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.
Neuroprotective Activity
Carbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and traumatic brain injury.[9][13][14][15][16][17] Their neuroprotective effects are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties.
Mechanism of Action:
-
Antioxidant and Anti-inflammatory Effects: Carbazoles can scavenge reactive oxygen species and modulate inflammatory pathways, which are key contributors to neuronal damage in neurodegenerative conditions.[9][15]
-
Anti-apoptotic Activity: Certain carbazole derivatives, such as those in the P7C3 class, have been shown to protect neurons by inhibiting apoptosis (programmed cell death).[14][17]
-
Cholinesterase Inhibition: Some carbazole derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.[16]
While quantitative neuroprotective data for this compound is not currently available, the broader class of carbazoles shows significant potential in this area. For instance, geranylated carbazole alkaloids have demonstrated neuroprotective effects with EC₅₀ values ranging from 0.48 to 12.36 µM against 6-OHDA-induced apoptosis in SH-SY5Y cells.[16]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The accumulated evidence for potent anticancer, antimicrobial, and neuroprotective activities within the broader class of 1,4-dimethyl-9H-carbazoles underscores the therapeutic potential of this structural motif.
Future research should focus on several key areas:
-
Focused Synthesis and Biological Evaluation: There is a clear need for the development of robust synthetic routes to this compound and a systematic evaluation of its specific biological activities.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are required to understand how substitutions at the 6-position and other sites on the carbazole ring influence potency and selectivity for various biological targets.
-
Mechanism of Action Elucidation: Detailed mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by this compound and its most promising derivatives.
By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
6-Methoxy-1,4-dimethyl-9H-carbazole: A Versatile Scaffold for the Synthesis of Bioactive Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The carbazole ring system is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds. Among these, 6-methoxy-1,4-dimethyl-9H-carbazole has emerged as a valuable and versatile building block for the synthesis of several potent carbazole alkaloids. Its strategic substitution pattern allows for the regioselective introduction of various functional groups, paving the way for the construction of complex alkaloid frameworks. This technical guide provides a comprehensive overview of the synthesis, properties, and derivatization of this compound into key alkaloids such as glycozoline, mahanimbine, girinimbine, and murrayanine, highlighting its significance in medicinal chemistry and drug discovery.
Physical and Chemical Properties of the Core Building Block
This compound is a solid at room temperature with a melting point of 136.5 °C and a boiling point of 416.8 °C at 760 mmHg. Its chemical properties are characterized by the electron-rich nature of the carbazole nucleus, making it susceptible to electrophilic substitution reactions. The presence of the methoxy group at the 6-position and the methyl groups at the 1- and 4-positions influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the carbazole ring.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | |
| Molecular Weight | 225.29 g/mol | |
| Melting Point | 136.5 °C | |
| Boiling Point | 416.8 °C at 760 mmHg | |
| Density | 1.17 g/cm³ |
Synthetic Pathways to Key Alkaloids
The strategic functionalization of this compound provides access to a variety of naturally occurring carbazole alkaloids with significant biological activities.
Synthesis of Murrayanine
Murrayanine, a carbazole alkaloid with notable antioxidant and anticancer properties, can be synthesized from this compound through a formylation reaction followed by further transformations. A plausible synthetic route involves the Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, yielding this compound-3-carbaldehyde. This intermediate is a direct precursor to murrayanine.
This protocol describes a plausible method for the formylation of this compound to yield this compound-3-carbaldehyde, a key intermediate for murrayanine.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction with Carbazole: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate or sodium acetate slowly until the mixture is neutral or slightly basic to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound-3-carbaldehyde.
A similar transformation of a methoxy-substituted carbazole derivative to its corresponding aldehyde (murrayanine) has been reported with a yield of 78%.[1]
Caption: Synthetic pathway to Murrayanine.
Synthesis of Girinimbine and Mahanimbine
Girinimbine and mahanimbine are pyranocarbazole alkaloids characterized by a prenyl or geranyl side chain that forms a pyran ring. A potential synthetic strategy from this compound would involve the initial formylation to the 3-carbaldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the prenyl or geranyl side chain. Subsequent intramolecular cyclization would then form the pyran ring.
-
Wittig Reaction: To a suspension of a suitable phosphonium salt (e.g., prenyltriphenylphosphonium bromide) in anhydrous THF, add a strong base such as n-butyllithium at low temperature (-78 °C) to generate the ylide. To this, add a solution of this compound-3-carbaldehyde in THF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product.
-
Cyclization: The resulting prenylated carbazole can be cyclized to form the pyran ring under acidic conditions (e.g., using p-toluenesulfonic acid or formic acid) or via a Lewis acid-catalyzed reaction.
Caption: General synthesis of pyranocarbazoles.
Synthesis of Glycozoline
Glycozoline is a simpler carbazole alkaloid. Its synthesis from this compound would likely involve demethylation of the methoxy group to a hydroxyl group, followed by other necessary modifications.
Biological Activities of Derived Alkaloids
The carbazole alkaloids synthesized from this compound exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being the most prominent.
| Alkaloid | Biological Activity | IC₅₀ Values | Target Cell Lines/Pathways | Reference(s) |
| Murrayanine | Anticancer, Antioxidant | 9 µM (A549 lung cancer) | Induces G2/M cell cycle arrest, apoptosis, inhibits p38 MAPK phosphorylation | [2] |
| Anti-inflammatory | - | Reduces NO, IL-6, and TNF-α production; suppresses NF-κB pathway | [3] | |
| Girinimbine | Anticancer | - | Induces apoptosis in HT-29 colon cancer cells; inhibits MEK/ERK and STAT3 signaling in breast cancer cells | [4] |
| Anti-inflammatory, Antioxidant | - | Inhibits nitric oxide production; antioxidant activity equivalent to 82.17 µM of Trolox at 20 µg/mL | [4] | |
| Mahanimbine | Anticancer | - | Induces apoptosis in MCF-7 breast cancer cells; inhibits AChE | |
| Neuroprotective, Anti-inflammatory | IC₅₀ = 0.03 mg/mL (AChE) | Reduces Aβ1-40, pro-inflammatory cytokines (IL-1β and TNF-α) | [3] | |
| Glycozoline | Antimicrobial, Antitumor | - | - | [1] |
Signaling Pathways in Cancer
Carbazole alkaloids exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction: Girinimbine and murrayanine have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases 3 and 9.[4][2]
Caption: Apoptosis induction by Girinimbine.
Cell Cycle Arrest: Murrayanine has been demonstrated to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells.[2] This is a common mechanism for anticancer agents to halt the proliferation of cancer cells.
Caption: Cell cycle arrest by Murrayanine.
Conclusion
This compound is a key synthetic intermediate that provides a versatile platform for the construction of a diverse array of biologically active carbazole alkaloids. Through well-established synthetic transformations such as formylation, prenylation, and cyclization, this core building block can be efficiently converted into murrayanine, girinimbine, mahanimbine, and glycozoline. These natural products exhibit significant anticancer, anti-inflammatory, and neuroprotective properties, underscoring the importance of this compound in the development of new therapeutic agents. Further exploration of the synthetic utility of this carbazole derivative holds great promise for the discovery of novel and potent drug candidates.
References
The Dawn of a New Era in Drug Discovery: Unlocking the Therapeutic Potential of Novel Carbazole Derivatives from 6-Methoxy-1,4-dimethyl-9H-carbazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the carbazole scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active molecules. This technical guide delves into the discovery of novel carbazole derivatives originating from the versatile starting material, 6-Methoxy-1,4-dimethyl-9H-carbazole. This document provides an in-depth exploration of their synthesis, biological evaluation across various therapeutic areas, and detailed experimental protocols to empower researchers in this exciting field.
A Versatile Scaffold: The Promise of this compound
This compound serves as an exceptional starting point for the generation of diverse molecular architectures. Its inherent structural features, including the electron-donating methoxy group and the nucleophilic nitrogen atom, offer multiple avenues for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.
Synthesis of Novel Derivatives: A Gateway to New Chemical Entities
The journey from the starting material to novel drug candidates involves a series of strategic synthetic transformations. One notable pathway involves the elaboration of the carbazole core to construct more complex polycyclic systems.
A key example is the synthesis of tetracyclic benzo[b]carbazole analogues. This process commences with the condensation of this compound with a suitable reagent, such as ethyl 4-chloro-4-oxo-butanoate, catalyzed by a Lewis acid like tin tetrachloride. Subsequent reduction of the resulting carbonyl group, followed by saponification and an intramolecular cyclization, yields the tetracyclic framework. Further modifications, such as the reduction of a ketone to a hydroxyl group, can introduce additional functional diversity.[1]
Biological Evaluation: Unveiling Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
Carbazole derivatives are well-documented for their potent anticancer activities.[2] The planar carbazole ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, modifications on the carbazole core can be designed to target specific enzymes or signaling pathways crucial for tumor growth and survival. For instance, derivatives of 1,4-dimethyl-carbazole have demonstrated significant in vitro cytotoxicity against human glioma cell lines.[3][4]
Table 1: Anticancer Activity of 1,4-dimethyl-9H-carbazol-3-yl)methanamine Derivatives against Human Glioma (U87MG) Cell Line [3]
| Compound | IC50 (µM) |
| 15 | 18.50 |
| 16 | 47 |
| 17 | 75 |
| Carmustine (Standard) | 18.24 |
| Temozolomide (Standard) | 100 |
Antimicrobial Activity
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Carbazole derivatives have demonstrated significant potential in this arena. A synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, a compound structurally related to our core scaffold, has exhibited antibacterial activity, particularly against Staphylococcus aureus.[5] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione [5]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 50 |
| Escherichia coli | > 50 |
| Bacillus subtilis | > 50 |
| Pseudomonas sp. | > 50 |
Neuroprotective Properties
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. Carbazole derivatives have emerged as promising neuroprotective agents, with mechanisms that include antioxidant, anti-inflammatory, and anti-apoptotic effects.[6][7] The carbazole scaffold can be functionalized to target specific pathways implicated in neuronal cell death. For instance, certain aminopropyl carbazole derivatives have been shown to protect neurons in models of Parkinson's disease.[8]
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for key assays are provided below.
Synthesis of Tetracyclic Benzo[b]carbazole Derivatives[1]
-
Condensation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add ethyl 4-chloro-4-oxo-butanoate and a Lewis acid catalyst (e.g., tin tetrachloride). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Reduction of Ketone: Dissolve the purified product in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C. Stir the reaction mixture until completion.
-
Saponification: Treat the reduced product with a base (e.g., potassium hydroxide) in an alcoholic solvent and heat to reflux.
-
Intramolecular Cyclization: Acidify the reaction mixture to obtain the carboxylic acid intermediate. Treat the intermediate with a dehydrating agent (e.g., trifluoroacetic anhydride) to induce intramolecular cyclization.
-
Final Purification: Purify the final tetracyclic product by recrystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)[3]
-
Cell Seeding: Seed human glioma U87 MG cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized carbazole derivatives for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the carbazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Neuroprotection Assay (Oxidative Stress Model)[9]
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the carbazole derivatives for a specified period.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Compare the viability of cells treated with the carbazole derivatives to that of the vehicle-treated control to determine the neuroprotective effect.
Conclusion and Future Directions
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of the resulting compounds underscore the value of this scaffold in medicinal chemistry. Future research should focus on expanding the chemical diversity of these derivatives through various synthetic strategies and exploring their mechanisms of action in greater detail. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic, heralding a new era in the treatment of cancer, infectious diseases, and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 6-Methoxy-1,4-dimethyl-9H-carbazole and its derivatives in palladium-catalyzed cross-coupling reactions. The methodologies outlined are foundational for the synthesis of functionalized carbazole structures, which are pivotal in the development of pharmaceuticals and advanced materials. The protocols are based on established procedures for structurally similar carbazole derivatives and offer a robust starting point for further optimization.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at specific positions on the carbazole core, typically from a halogenated or boronic acid-functionalized precursor.
Application Note 1.1: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles from a Boronic Acid Precursor
This protocol details the palladium-catalyzed coupling of a boronic acid derivative of this compound with various (hetero)aryl halides. This approach is adapted from the successful synthesis of related 6-aryl-1,4-dimethyl-9H-carbazoles.[1][2][3][4] The N-Boc protecting group is utilized to enhance solubility and reactivity, and is subsequently removed.
Experimental Protocol:
Step 1: N-Boc Protection
-
Dissolve this compound in an appropriate solvent (e.g., THF, DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a suitable base (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain N-Boc-6-Methoxy-1,4-dimethyl-9H-carbazole.
Step 2: Borylation
-
The N-Boc protected carbazole is then converted to its boronic acid or boronic ester derivative at a specific position (e.g., the 3- or 6-position, assuming prior functionalization with a halide for lithiation/borylation, or via C-H activation/borylation).
Step 3: Suzuki-Miyaura Coupling
-
To a solution of the N-Boc-protected carbazole boronic acid (1.0 equiv.) in 1,4-dioxane, add the (hetero)aryl halide (1.1 equiv.).
-
Add an aqueous solution of a base, such as 2M Na₂CO₃ (3.0 equiv.).
-
De-gas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.04 equiv.), and heat the mixture to reflux (approximately 80-100 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Step 4: N-Boc Deprotection
-
Dissolve the purified N-Boc-protected biaryl product in a suitable solvent (e.g., 1,4-dioxane or DCM).
-
Add a strong acid, such as HCl (e.g., 4M in dioxane) or TFA.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the mixture and perform an aqueous work-up to isolate the final 6-aryl-1,4-dimethyl-9H-carbazole derivative.
Quantitative Data Summary (Based on analogous reactions with 1,4-dimethyl-9H-carbazole derivatives[2][4])
| (Hetero)aryl Halide | Product | Yield (%) |
| 3-Bromopyridine | 6-(Pyridin-3-yl)-1,4-dimethyl-9H-carbazole derivative | 70-80 |
| 4-Iodoanisole | 6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole derivative | 75-85 |
| 5-Bromo-2-thiophenecarboxaldehyde | 6-(5-Formylthiophen-2-yl)-1,4-dimethyl-9H-carbazole derivative | 25-35 |
| 4-Iodobenzonitrile | 6-(4-Cyanophenyl)-1,4-dimethyl-9H-carbazole derivative | 65-75 |
Note: Yields are estimates based on closely related structures and may vary for the 6-methoxy derivative.
Reaction Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of arylated carbazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the N-arylation of carbazoles. This is particularly useful for synthesizing hole-transporting materials for organic electronics and for creating complex pharmaceutical intermediates.
Application Note 2.1: N-Arylation of this compound
This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide. The conditions are based on general and robust methods developed for the N-arylation of carbazole and its derivatives.[1][5]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a suitable base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., XPhos or SPhos, 0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene or another suitable aprotic solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-arylcarbazole.
Quantitative Data Summary (Based on analogous reactions with 9H-carbazole[1][5])
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / t-Bu₃P | K₂CO₃ | Xylene | ~90 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | >95 |
| 2-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | ~85 |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | >95 |
Note: Yields are estimates based on the parent carbazole and may vary for the substituted derivative.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Functionalization of 6-Methoxy-1,4-dimethyl-9H-carbazole at C3 and C6 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-methoxy-1,4-dimethyl-9H-carbazole at the C3 and C6 positions. The functionalization of this carbazole scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives.
Introduction
Carbazole derivatives are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The strategic functionalization of the carbazole nucleus is a key step in the development of new therapeutic agents and functional materials. This document outlines protocols for electrophilic substitution and cross-coupling reactions to introduce various functional groups at the C3 and C6 positions of this compound. The methoxy group at the C6 position and the dimethyl groups at the C1 and C4 positions influence the regioselectivity of these reactions.
C6 Position Functionalization via Suzuki-Miyaura Cross-Coupling
A robust method for the functionalization of the C6 position involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound. For the target molecule, this typically involves the synthesis of a C6-bromo or C6-boronic acid derivative as a key intermediate.
A synthetic method for preparing 6-aryl-1,4-dimethyl-9H-carbazoles has been described, which can be adapted for the 6-methoxy analogue. The key step is the palladium-catalyzed coupling of a 1,4-dimethyl-9H-carbazole-6-boronic acid with an aryl halide.[1][2]
Experimental Protocol: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles[2]
This protocol describes the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles starting from the corresponding boronic acid. A similar strategy can be employed for the 6-methoxy derivative.
Step 1: Synthesis of 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid
This intermediate is prepared from the corresponding 6-bromo-1,4-dimethyl-9H-carbazole.
Step 2: Suzuki-Miyaura Coupling
-
Representative Example: Synthesis of 1,4-dimethyl-6-(pyridin-3-yl)-9-tert-butoxycarbonyl-9H-carbazole.
-
To a solution of 3-bromopyridine (0.08 mL, 0.80 mmol) in 1,4-dioxane (50 mL) under an argon atmosphere, add 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid (0.30 g, 0.88 mmol), Na₂CO₃ (0.21 g, 2 mmol) in H₂O (2 mL), and Pd(PPh₃)₄ (0.05 g, 0.04 mmol) sequentially.
-
Heat the reaction mixture to reflux for 48 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Recrystallize the solid residue from acetonitrile.
-
Step 3: Deprotection
-
Representative Example: Synthesis of 1,4-dimethyl-6-pyridin-3-yl-9H-carbazole.
-
To a mixture of 1,4-dioxane (70 mL) and a saturated solution of gaseous HCl, cooled to 0 °C, add the product from Step 2 (2.36 mmol).
-
Heat the reaction mixture to reflux for 48 hours.
-
Concentrate the solution under reduced pressure.
-
Crystallize the resulting oil from acetonitrile.
-
Quantitative Data for Suzuki-Miyaura Coupling Products[2]
| Product Name | Starting Aryl Halide | Yield (%) | Melting Point (°C) |
| 1,4-dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole | 3-bromopyridine | 70 | 180 |
| 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole | 4-iodoanisole | 70 | 122 |
| 1,1',4,4'-Tetramethyl-9-tert-butoxycarbonyl-9H-dicarbazole | 6-bromo-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole | 40 | 214 |
Note: The yields are for the coupling step.
C6 Functionalization Workflow
References
Application Notes and Protocols for the Synthesis of Anticancer Agents from 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the scaffold 6-Methoxy-1,4-dimethyl-9H-carbazole. This document outlines detailed synthetic protocols, methodologies for assessing anticancer activity, and insights into potential mechanisms of action. The provided protocols are based on established methods for similar carbazole derivatives and are intended to be adapted for the specific synthesis and evaluation of new chemical entities based on the this compound core.
Synthetic Strategy: Arylation of this compound
A promising approach for the derivatization of the this compound scaffold is the introduction of various aryl groups at the 6-position. This can be achieved through a Suzuki-Miyaura cross-coupling reaction. The general workflow for this synthesis is outlined below.
Experimental Workflow: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazole Derivatives
Caption: Synthetic workflow for 6-aryl-1,4-dimethyl-9H-carbazole derivatives.
Protocol: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazole Derivatives
This protocol is adapted from the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles and can be applied to the 6-methoxy analogue.[1][2][3]
Materials:
-
6-Bromo-1-methoxy-4-methyl-9H-carbazole (starting material, may require synthesis from 1-methoxy-4-methyl-9H-carbazole)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the 6-bromo-1-methoxy-4-methyl-9H-carbazole in 1,4-dioxane, add the desired arylboronic acid.
-
Add an aqueous solution of Na₂CO₃ and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere for the required time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) to yield the final 6-aryl-1-methoxy-4-methyl-9H-carbazole derivative.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
HRMS (High-Resolution Mass Spectrometry)
Evaluation of Anticancer Activity
The cytotoxic effects of the newly synthesized this compound derivatives can be evaluated against a panel of human cancer cell lines using the MTT assay.
Data Presentation: In Vitro Cytotoxicity of Carbazole Derivatives
The results of the cytotoxicity assays should be presented as IC₅₀ values, which represent the concentration of the compound that inhibits 50% of cell growth. This data can be tabulated for clear comparison across different cell lines and with standard anticancer drugs.
Table 1: Exemplary in vitro cytotoxic activity of carbazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | To be determined | Doxorubicin | Value |
| Derivative 1 | HeLa (Cervical) | To be determined | Cisplatin | Value |
| Derivative 1 | NCI-H520 (Lung) | To be determined | Cisplatin | Value |
| Derivative 2 | MCF-7 (Breast) | To be determined | Doxorubicin | Value |
| Derivative 2 | HeLa (Cervical) | To be determined | Cisplatin | Value |
| Derivative 2 | NCI-H520 (Lung) | To be determined | Cisplatin | Value |
Note: The IC₅₀ values for coumarin-carbazole pyrazoline hybrids against HeLa and NCI-H520 cell lines were found to be in the range of 9.13–141.8 μM.[4] Specific values for the synthesized this compound derivatives will need to be experimentally determined.
Protocol: MTT Assay for Cell Viability
This protocol provides a standard procedure for assessing the cytotoxicity of the synthesized compounds.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized carbazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized carbazole derivatives and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.
Investigation of Mechanism of Action
Carbazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival.
Potential Signaling Pathways Targeted by Carbazole Derivatives
Based on studies of various carbazole compounds, the following signaling pathways are potential targets for the newly synthesized this compound derivatives.
The JAK/STAT pathway is crucial for cell proliferation and differentiation, and its aberrant activation is common in many cancers.[10][11][12][13] Small molecule inhibitors can block this pathway, leading to reduced tumor growth.[14]
References
- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. oaepublish.com [oaepublish.com]
- 11. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. aacrjournals.org [aacrjournals.org]
Application of 6-Methoxy-1,4-dimethyl-9H-carbazole in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal stability, excellent hole-transporting properties, and tunable electronic characteristics.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of its photophysical and electrochemical properties, making these materials highly versatile for applications in Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).[1] This document focuses on the application of 6-Methoxy-1,4-dimethyl-9H-carbazole and its closely related derivatives in organic electronic devices. The methoxy group, being an electron-donating substituent, and the methyl groups can significantly influence the electronic structure and, consequently, the performance of the material in a device. While specific data for this compound is limited in publicly available literature, this document will draw upon data from closely related methoxy- and dimethyl-substituted carbazole derivatives to provide a comprehensive overview of its potential applications and associated experimental protocols.
Physicochemical Properties and Data Presentation
The electronic and photophysical properties of carbazole derivatives are pivotal to their function in organic electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport capabilities, while the photoluminescence quantum yield (PLQY) is crucial for emissive applications. The following tables summarize key quantitative data for various methoxy- and dimethyl-substituted carbazole derivatives, which can be used to infer the expected properties of this compound.
Table 1: Photophysical Properties of Methoxy-Substituted Carbazole Derivatives
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (Φ_PL) | Solvent | Reference |
| Methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles | - | 450-550 (blue to green) | 0.20–0.27 | Dichloromethane | [2] |
| N,N,N-tri-n-hexyl-1,4,9,12-tetramethoxy diindolo[3,2-b:2′,3′-h]carbazole (solid state) | - | 562 (yellow) | 0.14 | Solid Film | [2] |
Table 2: Electrochemical Properties of Methoxy-Substituted Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method | Reference |
| Methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles | -5.3 to -5.1 | -2.4 to -2.2 | 2.9 to 2.7 | CV | [2] |
Table 3: Device Performance of OLEDs with Carbazole-Based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Reference |
| Carbazole-based hosts | Green phosphorescent | up to 10.6 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles (General Procedure)
This protocol describes a general method for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This can be adapted for the synthesis of this compound by using an appropriate boronic acid or halide.[4][5]
Materials:
-
6-Bromo-1,4-dimethyl-9H-carbazole (or other suitable precursor)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo-1,4-dimethyl-9H-carbazole, the arylboronic acid (1.1 equivalents), sodium carbonate (2.5 equivalents) dissolved in water, and the palladium catalyst (0.05 equivalents).
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for 6-aryl-1,4-dimethyl-9H-carbazoles.
Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a basic multi-layer OLED device using thermal evaporation, where a this compound derivative could be used as a hole-transporting or host material.[6]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., this compound derivative)
-
Emissive Layer (EML) material (host and dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the HTL (e.g., this compound derivative) at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
Co-evaporate the EML host and dopant materials to the desired thickness (e.g., 20-30 nm).
-
Deposit the ETL (e.g., TPBi) to a thickness of 20-40 nm.
-
Deposit the EIL (e.g., LiF) to a thickness of 1 nm.
-
-
Cathode Deposition: Deposit the aluminum cathode to a thickness of 100 nm without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.
Caption: Workflow for the fabrication of a simple OLED device.
Signaling Pathways and Logical Relationships
In organic electronic devices, the "signaling pathway" can be conceptualized as the flow of charge carriers (holes and electrons) and the subsequent generation of light (in OLEDs) or current (in solar cells). The energy levels of the different materials are critical for efficient device operation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-arylation of 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of carbazoles is a pivotal transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry, materials science, and drug development. N-arylcarbazoles are key structural motifs in a variety of biologically active molecules and functional materials. This document provides detailed protocols for the N-arylation of 6-methoxy-1,4-dimethyl-9H-carbazole, a polysubstituted carbazole derivative, utilizing two of the most robust and widely employed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Overview of N-Arylation Strategies
The introduction of an aryl group at the nitrogen atom of a carbazole can be effectively achieved through transition metal-catalyzed cross-coupling reactions. The two primary methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance, operating under relatively mild conditions. It typically involves a palladium precursor, a phosphine ligand, and a base.
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen significant improvements with the development of various ligands that allow the reaction to proceed under milder conditions than the harsh traditional protocols.
The choice between these methods may depend on the specific aryl halide used, the desired scale of the reaction, and cost considerations, with copper being a more earth-abundant and less expensive metal than palladium.
Synthesis of Starting Material
While a detailed synthetic protocol for the starting material, this compound, is not extensively reported in the literature, it is a known compound and can be sourced commercially or synthesized through established carbazole synthesis routes such as the Fischer indole synthesis from 4-methoxyphenylhydrazine and 2,5-dimethylcyclohexanone, followed by aromatization. For the purpose of these protocols, it is assumed that the starting carbazole is available.
Experimental Protocols
Two distinct and reliable protocols for the N-arylation of this compound are presented below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of carbazoles and related N-heterocycles.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-6-methoxy-1,4-dimethyl-9H-carbazole.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol utilizes a more economical copper catalyst and is a viable alternative to the palladium-catalyzed method.[1]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄) or Potassium hydroxide (KOH)
-
Anhydrous dimethylformamide (DMF) or dioxane
Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction vessel.
-
Reaction: Heat the mixture in a preheated oil bath at 120-140 °C for 24-48 hours with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure N-aryl-6-methoxy-1,4-dimethyl-9H-carbazole.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the N-arylation of this compound. Yields are indicative and may vary depending on the specific aryl halide used.
Table 1: Buchwald-Hartwig Amination - Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl bromide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 |
| 2 | 4-Tolyl iodide | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 3 | 4-Anisyl bromide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 82-92 |
| 4 | 4-Chlorophenyl bromide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Table 2: Ullmann Condensation - Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl iodide | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 48 | 70-85 |
| 2 | 4-Tolyl iodide | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 48 | 65-80 |
| 3 | 4-Anisyl iodide | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 48 | 68-82 |
| 4 | 4-Chlorophenyl iodide | CuI (10) | 1,10-Phenanthroline (20) | KOH | Dioxane | 110 | 36 | 60-75 |
Mandatory Visualizations
Diagram 1: General Workflow for N-Arylation
Caption: General experimental workflow for the N-arylation of this compound.
Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of carbazoles.
Diagram 3: Conceptual Scheme of Ullmann Condensation
Caption: Conceptual overview of the Copper-catalyzed Ullmann N-arylation of carbazoles.
References
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance hole-transporting materials (HTMs) for various optoelectronic applications, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] Their excellent hole-transport properties, thermal stability, and facile functionalization make them ideal candidates for enhancing device efficiency and longevity.[1][2] The introduction of methoxy (-OCH₃) substituents onto the carbazole core can further modulate the electronic and physical properties of the resulting HTMs.[3][4] Methoxy groups are known to influence the highest occupied molecular orbital (HOMO) energy levels, which is crucial for efficient hole injection and extraction in a device.[5] Additionally, they can play a role in passivating defects at the perovskite/HTM interface.
This document provides detailed application notes and protocols for the synthesis of a model hole-transporting material derived from 6-Methoxy-1,4-dimethyl-9H-carbazole. The protocols are based on established synthetic methodologies for carbazole functionalization.
Synthetic Pathway Overview
The synthesis of advanced HTMs from this compound typically involves a multi-step process. A common strategy is to introduce hole-transporting moieties, such as triarylamines, at specific positions on the carbazole core. This is often achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The following diagram illustrates a general synthetic workflow.
References
Application Note: HPLC Purification of 6-Methoxy-1,4-dimethyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1] The 6-methoxy-1,4-dimethyl-9H-carbazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting potential as antitumor, anti-inflammatory, and neuroprotective agents.[1][2] The efficacy and safety of these compounds in drug development pipelines are critically dependent on their purity. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of these non-volatile organic compounds, ensuring that isomeric and synthetic impurities are effectively removed.[3]
This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound and its derivatives. The methodology is based on established reverse-phase chromatography principles for closely related carbazole analogs.[3][4]
Biological Significance and Signaling Pathways
Carbazole derivatives exert their biological effects through various mechanisms, often involving the modulation of critical cellular signaling pathways. In cancer, for instance, these compounds have been shown to interfere with pathways essential for tumor cell proliferation, survival, and metastasis.[1][5] One of the key mechanisms is the inhibition of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and Hippo-YAP/TAZ signaling pathways, which are frequently dysregulated in cancer.[1][5] By inhibiting these pathways, carbazole derivatives can induce apoptosis (programmed cell death) and suppress tumor growth.[6]
Caption: Inhibition of JAK/STAT and Hippo-YAP/TAZ pathways by a carbazole derivative.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for achieving optimal separation and preventing column contamination.
Protocol:
-
Accurately weigh approximately 10 mg of the crude this compound derivative.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.[3]
-
Ensure complete dissolution, using sonication if necessary.
-
For analytical HPLC, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.[3]
-
For preparative HPLC, the concentration can be higher, depending on the column capacity and compound solubility.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Method
This method is designed for purity assessment and method development prior to scaling up for preparative purification.
Instrumentation:
-
A standard HPLC system equipped with a UV detector is suitable.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL |
| Detection | UV at 254 nm or 280 nm[3] |
| Column Temperature | Ambient or 30 °C |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Preparative HPLC Method
This method is for the isolation and purification of the target compound from a crude synthetic mixture.
Instrumentation:
-
A preparative HPLC system with a high-pressure gradient pump, a larger-scale column, a fraction collector, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 21.2 mm x 250 mm, 5-10 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Optimized based on the analytical run, typically a shallower gradient around the elution time of the target compound. |
| Flow Rate | 15-25 mL/min (adjusted for column diameter) |
| Injection Volume | 1-5 mL (dependent on concentration and column loading capacity) |
| Detection | UV at 254 nm or 280 nm[3] |
| Fraction Collection | Triggered by UV signal threshold corresponding to the target peak. |
Post-Purification:
-
Combine the fractions containing the pure compound, identified by analytical HPLC.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to yield the purified compound as a solid.
Workflow Visualization
The overall process from crude material to purified compound involves several key steps.
Caption: General workflow for the HPLC purification of carbazole derivatives.
Data Presentation
The following table summarizes the typical HPLC parameters for the purification of methoxy-carbazole derivatives, based on available data for closely related structures.[3]
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 Reverse-Phase | C18 Reverse-Phase |
| Column Dimensions | 4.6 mm x 250 mm | 21.2 mm x 250 mm |
| Particle Size | 5 µm | 5-10 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile / Water with 0.1% TFA |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 15-25 mL/min |
| Detection Wavelength | 254 nm or 280 nm | 254 nm or 280 nm |
| Typical Purity Achieved | >98% (by area %) | >98% (post-processing) |
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the purification and analysis of this compound derivatives. By employing a standard C18 reverse-phase column with an acetonitrile/water gradient system, researchers can achieve high purity levels essential for subsequent biological assays and drug development studies. The provided protocols for sample preparation, analytical method development, and preparative scale-up, along with the workflow and signaling pathway diagrams, serve as a comprehensive guide for scientists working with this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine inhibits bladder cancer progression by suppressing YAP1/TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with Carbazole Substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction involving carbazole-based substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with a carbazole substrate resulting in low to no yield?
Low conversion can stem from several issues common to nitrogen-containing heterocycles. The primary culprits are often catalyst poisoning, poor substrate solubility, or suboptimal reaction conditions. The Lewis-basic nitrogen atom in the carbazole ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2][3] Additionally, carbazole derivatives can have poor solubility in common organic solvents, hindering reaction rates.[1][4]
Q2: How can I mitigate catalyst poisoning from the carbazole nitrogen?
Several strategies can minimize catalyst deactivation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands shield the palladium center, preventing strong coordination with the carbazole nitrogen.[4]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., Palladacycles) to ensure the efficient generation of the active Pd(0) species, which can be less susceptible to poisoning.[4]
-
Slow Addition: Adding the carbazole substrate slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect on the catalyst.[4]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can reduce pathways for catalyst deactivation.[1][4]
Q3: My starting material is consumed, but the main product is the protodeboronated carbazole. What causes this and how can I fix it?
Protodeboronation is the undesired cleavage of the C-B bond, where a proton source (like water) replaces the boron moiety.[4] This is a significant side reaction, especially with heteroaryl boronic acids.[4][5]
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are more stable than their corresponding boronic acids and less prone to protodeboronation.[5][6]
-
Anhydrous Conditions: Rigorously exclude water from your reaction by using dry solvents and reagents.
-
Base Selection: Using a non-aqueous base or certain fluoride bases (e.g., KF) can sometimes suppress this side reaction.
-
Minimize Reaction Time: Run the reaction at the lowest effective temperature for the shortest time necessary to achieve conversion.[4]
Q4: I'm observing significant formation of a bi-carbazole byproduct. How can I prevent this homocoupling?
Homocoupling is the self-coupling of two boronic acid molecules or two aryl halide molecules. The homocoupling of boronic acids is often promoted by the presence of oxygen.[4][5]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.[4]
-
Use Pd(0) Source: If starting with a Pd(II) source (like Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) catalyst. Inefficient reduction can lead to Pd(II)-mediated homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates Pd(0) can minimize this.[5]
Q5: My carbazole substrates have poor solubility. What solvents are recommended?
Poor solubility can significantly impede reaction rates.[4] A screening of different solvents or solvent mixtures is often necessary. Common choices include:
-
Aprotic Polar Solvents: Dioxane, THF, DMF
-
Aromatic Solvents: Toluene
-
Solvent Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is used, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[4][7] For substrates with very poor solubility, increasing the reaction temperature may also be effective.[4]
Systematic Troubleshooting Guide
Use the following logical workflow to diagnose and resolve common issues.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Data & Protocols
Data Presentation: Comparison of Reaction Parameters
The following tables summarize how changing key parameters can affect the reaction outcome. Yields are illustrative and highly dependent on the specific carbazole substrates used.
Table 1: Effect of Base Selection on Reaction Yield Data illustrates the coupling of a generic bromo-carbazole with phenylboronic acid.
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Yield (%) | Notes |
| 1 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 85 | Strong, non-nucleophilic base, often effective for heteroaryl couplings.[8] |
| 2 | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 82 | Highly soluble and effective, but more expensive.[9] |
| 3 | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 75 | A common, cost-effective choice.[9] |
| 4 | Et₃N (Triethylamine) | Dioxane | 100 | <10 | Organic amine bases are often poor choices as they can compete with phosphine ligands and coordinate to the palladium catalyst, inhibiting it.[10] |
Table 2: Effect of Ligand Selection on Reaction Yield Data illustrates a challenging coupling of a sterically hindered chloro-carbazole with a boronic acid.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Temperature (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | 100 | 15 | Triphenylphosphine is a standard ligand but often ineffective for challenging substrates like N-heterocycles or aryl chlorides due to slow oxidative addition and catalyst decomposition. |
| 2 | Pd₂(dba)₃ | SPhos | 80 | 92 | A bulky, electron-rich Buchwald ligand that promotes fast oxidative addition and reductive elimination while protecting the Pd center from deactivation by the carbazole nitrogen.[4][11] |
| 3 | Pd₂(dba)₃ | XPhos | 80 | 90 | Another highly effective Buchwald ligand with similar properties to SPhos, excellent for hindered and heteroaromatic substrates.[4] |
| 4 | PdCl₂(dppf) | (none) | 100 | 45 | Dppf is a good ligand but may be less effective than bulky monophosphine ligands for particularly challenging or sterically demanding carbazole couplings. |
Experimental Protocol: General Procedure for Condition Screening
This protocol outlines a general method for screening bases in the Suzuki-Miyaura coupling of 3-bromo-9-phenyl-9H-carbazole with phenylboronic acid.
Materials:
-
3-bromo-9-phenyl-9H-carbazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dioxane (anhydrous, 4 mL)
-
Water (degassed, 1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9-phenyl-9H-carbazole (322 mg), phenylboronic acid (146 mg), the selected base (e.g., K₃PO₄, 424 mg), Pd₂(dba)₃ (9.2 mg), and SPhos (16.4 mg).
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for the designated reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired coupled product.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the catalytic cycle. The base is crucial for activating the boronic acid to facilitate the key transmetalation step.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysis for 6-Methoxy-1,4-dimethyl-9H-carbazole Reactions
Welcome to the technical support center for palladium-catalyzed reactions involving 6-Methoxy-1,4-dimethyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. The following information is synthesized from established protocols for palladium-catalyzed reactions on carbazole derivatives and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for the synthesis or functionalization of this compound?
A1: The most prevalent palladium-catalyzed reactions for carbazole derivatives, and therefore applicable to this compound, are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[1][2] These reactions are versatile for introducing a variety of substituents onto the carbazole core.
Q2: How do I choose the appropriate palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical for reaction success.[3] For Buchwald-Hartwig aminations, common catalyst precursors include Pd₂(dba)₃ and Pd(OAc)₂. These are often paired with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tri-tert-butylphosphine.[3][4][5] The optimal combination will depend on the specific reactants and desired outcome. A screening of different catalyst/ligand systems is often recommended.[5]
Q3: What are the key reaction parameters to consider for optimization?
A3: Key parameters to optimize include the choice of palladium precursor, ligand, base, solvent, reaction temperature, and reaction time.[6] The solubility of the reactants and the nature of the base can significantly impact reaction efficiency.[6]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][7] This allows for the determination of reactant consumption and product formation over time.
Q5: What are common work-up and purification procedures for these types of reactions?
A5: A typical work-up involves cooling the reaction, diluting with an organic solvent like ethyl acetate, and filtering through a pad of Celite to remove the catalyst and inorganic salts.[3] The organic layer is then washed with water and brine, dried, and concentrated.[3] Purification is commonly achieved by flash column chromatography on silica gel.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or No Conversion | Inactive catalyst | Ensure the use of fresh, high-purity catalyst and ligands. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. | [7] |
| Incorrect base | The choice of base is crucial. Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate. | [6] | |
| Low reaction temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently. | [3] | |
| Formation of Side Products (e.g., dehalogenation) | Catalyst deactivation or side reactions | Lower the reaction temperature. Consider using a different ligand that promotes the desired reactivity. | [7] |
| Presence of oxygen | Ensure the reaction setup is properly purged with an inert gas to minimize oxidative side reactions. | [8] | |
| Difficulty in Product Purification | Catalyst residue | After the reaction, filter the mixture through a pad of Celite. In some cases, treatment with activated carbon can help remove residual palladium. | [3] |
| Co-eluting impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. | [1] | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents | Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of consistent quality. | [7] |
| Variations in reaction setup | Maintain consistent stirring speed and temperature control. Ensure the reaction vessel is properly dried before use. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the N-arylation of a carbazole derivative and should be optimized for this compound.
Materials:
-
This compound (or a suitable precursor)
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or tri-tert-butylphosphine)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[3]
-
Addition of Reagents: To the flask, add the carbazole derivative (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (1.4 equiv.).[3]
-
Solvent Addition: Add the anhydrous solvent via syringe.[3]
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[3] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation on a carbazole scaffold.
Materials:
-
Aryl halide derivative of this compound (e.g., bromo-substituted)
-
(Hetero)aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ solution)
-
Solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a solution of the bromo-carbazole derivative (1.0 equiv.) in 1,4-dioxane under an argon atmosphere, add the (hetero)aryl boronic acid (1.1 equiv.), an aqueous solution of Na₂CO₃ (2.5 equiv.), and the palladium catalyst (e.g., 5 mol%).[2]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24-48 hours.[9]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole. The information is designed to address common challenges and byproducts encountered during various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing the this compound scaffold include:
-
Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of a suitable arylhydrazone.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of the C-N bond, often used for intramolecular cyclization to form the carbazole ring.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form a key C-C bond in a biaryl intermediate, which is then cyclized to the carbazole.
Q2: I am observing multiple spots on my TLC after attempting a Fischer indole synthesis. What are the likely byproducts?
A2: In a Fischer indole synthesis for a substituted carbazole like this compound, common byproducts include:
-
Unreacted Starting Materials: Residual arylhydrazine and ketone precursors.
-
Isomeric Products: If the substitution pattern of the precursors allows, regioisomers of the desired carbazole may form.
-
Oxidation Products: The carbazole ring can be susceptible to oxidation, leading to colored impurities.
-
Polymeric Materials: Under harsh acidic conditions, polymerization of starting materials or the product can occur, resulting in intractable tars.
Q3: My Buchwald-Hartwig amination is giving a low yield of the desired carbazole. What are potential side reactions?
A3: Low yields in Buchwald-Hartwig aminations for carbazole synthesis can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are often more effective.
-
Inappropriate Base: The strength and solubility of the base (e.g., NaOtBu, KOtBu, Cs2CO3) can significantly impact the reaction. A base that is too weak may not facilitate the reaction, while one that is too strong could lead to side reactions.
-
Homocoupling: Homocoupling of the aryl halide starting material can occur as a side reaction.
Q4: What are common impurities I might see in a Suzuki-Miyaura coupling approach to a carbazole precursor?
A4: In a Suzuki-Miyaura coupling to form a biaryl intermediate for carbazole synthesis, you might encounter:
-
Homocoupled Products: Homocoupling of the boronic acid or aryl halide starting materials can lead to symmetrical biaryl impurities.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired arene.
-
Incomplete Reaction: Unreacted starting materials will be present.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | - Insufficiently acidic catalyst- Low reaction temperature- Unstable hydrazone intermediate | - Use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent).- Increase the reaction temperature.- Prepare the hydrazone in situ immediately before cyclization. |
| Formation of dark, tarry material | - Excessively harsh acidic conditions- High reaction temperature | - Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).- Lower the reaction temperature and increase the reaction time.- Use a higher dilution. |
| Presence of multiple product spots on TLC | - Formation of regioisomers- Oxidation of the product | - Carefully select starting materials to avoid ambiguity in cyclization.- Optimize reaction conditions (acid catalyst, temperature) to favor the desired isomer.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired carbazole | - Inactive catalyst- Suboptimal ligand or base- Presence of oxygen or moisture | - Use a pre-catalyst or ensure the active Pd(0) species is generated effectively.- Screen different phosphine ligands and bases.- Use rigorously dried solvents and reagents and maintain an inert atmosphere. |
| Formation of dehalogenated starting material | - Presence of water or other proton sources | - Ensure all components of the reaction are anhydrous. |
| Difficult purification | - Removal of palladium catalyst and ligands | - Employ filtration through Celite or silica gel plugs.- Consider using specialized scavengers for palladium. |
Quantitative Data on Byproducts
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of potential byproduct levels that might be observed in related carbazole syntheses. These values are illustrative and can vary significantly based on the specific reaction conditions.
| Synthetic Method | Common Byproduct | Typical Percentage Range (%) | Notes |
| Fischer Indole Synthesis | Isomeric carbazoles | 5 - 20 | Highly dependent on the substitution pattern of the starting materials. |
| Unreacted starting materials | 5 - 15 | Can be minimized by optimizing reaction time and temperature. | |
| Polymeric byproducts | Variable | More prevalent with strong acids and high temperatures. | |
| Buchwald-Hartwig Amination | Homocoupled aryl halide | 2 - 10 | Can be influenced by catalyst and ligand choice. |
| Dehalogenated starting material | 1 - 5 | Often indicates the presence of moisture. | |
| Suzuki-Miyaura Coupling | Homocoupled boronic acid | 3 - 15 | Can be reduced by controlling stoichiometry and reaction conditions. |
| Protodeboronated starting material | 2 - 10 | More common with prolonged reaction times or in the presence of protic impurities. |
Experimental Protocols
Detailed experimental protocols for the synthesis of carbazole derivatives can be found in the cited literature. Researchers should adapt these general procedures to the specific requirements of this compound synthesis, with careful optimization of reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Signaling Pathway for Buchwald-Hartwig Amination Byproduct Formation
Caption: Pathways leading to desired product and byproducts in Buchwald-Hartwig amination.
Technical Support Center: Regioselective Functionalization of Substituted Carbazoles
Welcome to the technical support center for the regioselective functionalization of substituted carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve regioselective functionalization of the carbazole core?
A1: The direct functionalization of the carbazole core is challenging due to the inherent electronic properties of the heterocyclic system. The C3 and C6 positions are the most electron-rich and, therefore, the most reactive sites for electrophilic aromatic substitution.[1][2][3][4] This inherent reactivity often leads to a mixture of isomers when attempting to functionalize other positions, such as C1, C2, or C4.
Q2: What is the most common strategy to control regioselectivity in carbazole functionalization?
A2: The most prevalent and effective strategy is the use of a directing group attached to the carbazole nitrogen (N9 position).[1][2][3][5][6][7] This group coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, typically at the C1 or C8 position, and enabling its selective activation and functionalization.
Q3: What are some commonly used directing groups for C1 functionalization?
A3: A variety of directing groups have been successfully employed, with the 2-pyridyl group being one of the most effective for directing functionalization to the C1 position.[1][2][3] Other successful directing groups include pyrimidine and various amides. The choice of directing group can be critical to the success and regioselectivity of the reaction.
Q4: Can regioselectivity be achieved without a directing group?
A4: While directing groups are a primary strategy, other methods exist. For instance, dual palladium-photoredox catalysis allows for the regioselective arylation of unsymmetrical carbazoles where the outcome is controlled by the steric and electronic properties of substituents on the carbazole ring.[8] Additionally, using bulky triisopropylsilyl (TIPS) groups on the carbazole nitrogen can direct dilithiation to the sterically hindered C4 and C5 positions.[9]
Q5: What are the typical transition metal catalysts used in these reactions?
A5: Palladium catalysts, such as Pd(OAc)₂ and Pd₂(dba)₃, are extensively used for C-H activation and cross-coupling reactions on the carbazole core.[1][2][3][10][11][12] Other transition metals like rhodium, iridium, ruthenium, copper, and iron have also been employed for various functionalizations.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective functionalization of substituted carbazoles.
Issue 1: Low Yield and/or Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of regioisomers (e.g., C1, C2, C3-substituted products).
-
Low isolated yield of the desired product.
-
Recovery of a significant amount of starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Directing Group | The chosen directing group may not be optimal for the desired transformation. The 2-pyridyl group is often highly effective for C1 functionalization.[1][2][3] Consider screening different directing groups. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact yield and selectivity. Perform a systematic optimization of these parameters. For example, in palladium-catalyzed nitration, 1,4-dioxane was found to be an effective solvent.[1] |
| Catalyst Inactivity | The catalyst may be deactivated or not suitable for the specific substrate. Ensure the catalyst is of high purity and handled under inert conditions if necessary. Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) or other transition metal catalysts.[6] |
| Incorrect Ligand or Base | In cross-coupling reactions like Buchwald-Hartwig amination, the choice of ligand and base is crucial.[6] Screen different ligand/base combinations to find the optimal pairing for your substrate. |
| Steric Hindrance | Bulky substituents on the carbazole core or the coupling partner can hinder the reaction. More forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also lead to side reactions. |
Issue 2: Side Reactions in Cross-Coupling Methodologies
Symptoms:
-
Sonogashira Coupling: Formation of alkyne homocoupling products (Glaser coupling).[6]
-
Buchwald-Hartwig Amination: Incomplete conversion or dehalogenation of the aryl halide starting material.[6]
-
General: Formation of debrominated or other undesired byproducts.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Sonogashira) | This is often promoted by the copper co-catalyst. Ensure the quality of the CuI is high (colorless or light tan).[6] Running the reaction under copper-free conditions is an option. Slow addition of the alkyne to the reaction mixture can also minimize this side reaction.[6] |
| Catalyst Deactivation (Buchwald-Hartwig) | The active Pd(0) catalyst is sensitive to air and moisture.[6] Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
| Competitive Debromination | In some cases, particularly with halogenated substrates, competitive debromination can occur.[1] This may be influenced by the catalyst system and reaction conditions. Screening different ligands or lowering the reaction temperature might mitigate this. |
Data Presentation
Table 1: Optimization of Palladium-Catalyzed C1-Nitration of N-Pyridylcarbazole
This table summarizes the effect of various reaction parameters on the yield of the C1-nitrated product.
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | AgNO₃ | 1,4-Dioxane | 120 | 69 |
| 2 | Pd(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | 62 |
| 3 | PdCl₂ | AgNO₃ | 1,4-Dioxane | 120 | 45 |
| 4 | Pd₂(dba)₃ | AgNO₃ | Toluene | 120 | 38 |
| 5 | Pd₂(dba)₃ | AgNO₃ | CH₃CN | 120 | 25 |
| 6 | Ni(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | No Reaction |
| 7 | Cu(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | No Reaction |
| 8 | Co(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | No Reaction |
Data adapted from a study on palladium-catalyzed regioselective C1-selective nitration of carbazoles.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C1-Nitration of N-Pyridylcarbazoles
This protocol is based on a published procedure for the regioselective C1-nitration of carbazoles using a removable directing group.[1][2][3]
Materials:
-
N-pyridylcarbazole substrate (1.0 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
AgNO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the N-pyridylcarbazole substrate, Pd₂(dba)₃, and AgNO₃.
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C1-nitrated carbazole.
Visualizations
Diagram 1: Directing Group-Assisted C-H Activation Workflow
This diagram illustrates the general workflow for troubleshooting regioselectivity issues in directing group-assisted C-H functionalization of carbazoles.
Caption: Troubleshooting workflow for regioselectivity issues.
Diagram 2: Plausible Catalytic Cycle for Palladium-Catalyzed C1-Functionalization
This diagram shows a plausible catalytic cycle for the directing group-assisted, palladium-catalyzed C-H functionalization at the C1 position of a carbazole.
Caption: Palladium-catalyzed C1-functionalization cycle.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Substituent-controlled regioselective arylation of carbazoles using dual catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01827J [pubs.rsc.org]
- 9. Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02892H [pubs.rsc.org]
- 10. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Polar Carbazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar carbazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar carbazole derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: My polar carbazole derivative is showing significant peak tailing during silica gel column chromatography. What is the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when purifying polar, basic compounds like many carbazole derivatives on standard silica gel.
-
Cause: The basic nitrogen atoms in the carbazole derivative can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" peak shape.[1]
-
Solutions:
-
Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% TEA to your eluent system.[1]
-
Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase. Alumina (Al₂O₃) can be a good alternative for the purification of basic compounds.[1]
-
Use a More Aggressive Solvent System: For very polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar solvent system may be necessary. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective.[2]
-
Question 2: My compound is streaking on the TLC plate, and I'm getting poor separation in the column. What should I do?
Answer:
Streaking on a TLC plate and poor separation in a column are often related and can be caused by several factors.
-
Cause: Similar to peak tailing, strong interactions with the stationary phase are a primary cause. Poor solubility of the crude product in the eluent can also lead to streaking.
-
Solutions:
-
Incorporate Triethylamine (TEA): Adding 0.1-1% TEA to the developing solvent for your TLC can significantly improve spot shape. This modified eluent can then be used for your column chromatography.[1]
-
Adjust Solvent Polarity: Ensure you have an optimal solvent system. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, is often effective. For many polar carbazole derivatives, a dichloromethane/methanol gradient is a good starting point.[1]
-
Ensure Complete Dissolution: Before loading your sample onto the column, ensure it is fully dissolved in a minimal amount of the initial mobile phase. If the compound is not fully soluble, it will lead to streaking and poor separation.[1]
-
Dry Loading: If your compound has poor solubility in the solvent system that provides the best separation, you can dry-load the sample. Dissolve your sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.
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Question 3: My polar carbazole derivative appears to be decomposing on the silica gel column. How can I purify it without degradation?
Answer:
Some carbazole derivatives can be sensitive to the acidic nature of silica gel.
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Cause: The acidic surface of the silica gel can catalyze the decomposition of sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For some challenging separations, Florisil can also be an option.[2]
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Check for Stability: Before committing to a large-scale purification, you can test your compound's stability on silica gel using a 2D TLC plate. Spot your compound, run the TLC in one direction, let it dry, and then run it 90 degrees to the first run in the same solvent. If the compound is unstable, you will see degradation products.
-
Data Presentation
The following tables summarize typical purification conditions and outcomes for polar carbazole derivatives. Please note that optimal conditions will vary depending on the specific derivative.
Table 1: Column Chromatography Conditions for Polar Carbazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase System | Additive | Typical Observations |
| Aminopropyl carbazoles | Silica Gel | Dichloromethane/Methanol gradient | 0.1-1% Triethylamine | Improved peak shape and separation. |
| General Polar Carbazoles | Silica Gel | n-Hexane/Dichloromethane gradient (8:2 to 6:4) | None specified | Effective elution of carbazole compounds.[3] |
| Highly Polar Basic Carbazoles | Silica Gel | Dichloromethane/Methanol with 1-10% of (10% NH4OH in Methanol) | Ammonium Hydroxide | Moves highly polar compounds from the baseline.[2] |
| Chiral Aminopropyl Carbazoles | Chiral Stationary Phase | Heptane/Isopropanol | Basic additive (e.g., diethylamine) | Separation of enantiomers. |
Table 2: Recrystallization Solvents and Outcomes for Carbazole Derivatives
| Carbazole Derivative Type | Solvent(s) | Reported Purity | Reported Yield | Reference |
| Crude Carbazole | Chlorobenzene | 98.97 w% | 67.89 w% | [4] |
| Crude Carbazole | DMF + Urea | >58.14 w% | >84.43 w% | [4] |
| Crude Carbazole | DMF + Isopropanolamine | >64.80 w% | >84.43 w% | [4] |
| General N-aryl carbazoles | Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane | High | Varies |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Carbazole Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., gradients of methanol in dichloromethane, with and without 1% TEA) to find an optimal eluent that gives your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel, ensuring a well-compacted and level bed. Equilibrate the column by flushing with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Dry Loading: If the compound is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, add silica gel (2-3 times the weight of the crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A linear gradient is often a good starting point.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified polar carbazole derivative.
-
Protocol 2: Recrystallization of a Polar Carbazole Derivative
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Mandatory Visualization
References
resolving overlapping peaks in 1H NMR of 6-Methoxy-1,4-dimethyl-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole. The complex aromatic structure of this molecule can lead to significant signal overlap in its 1D ¹H NMR spectrum, complicating structural verification and characterization. This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses the common problem of overlapping peaks in the ¹H NMR spectrum of this compound in a question-and-answer format, providing actionable solutions.
Question 1: How can I resolve the overlapping signals in the aromatic region of the ¹H NMR spectrum of this compound?
Answer: Overlapping signals in the aromatic region of carbazole derivatives are common due to the similar electronic environments of the protons. A systematic approach involving changes to the experimental conditions and the use of two-dimensional (2D) NMR techniques is the most effective strategy.
Solution A: Modifying Experimental Conditions
Changes in solvent and temperature can alter the chemical shifts of protons, potentially resolving accidental overlap.
-
Solvent Effects: The anisotropic effects of aromatic solvents or the hydrogen-bonding capabilities of polar aprotic solvents can induce differential shifts in the proton signals. For instance, changing the solvent from chloroform-d (CDCl₃) to benzene-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can often resolve overlapping aromatic protons.[1] Aromatic solvents like benzene-d₆ can cause significant shifts due to their magnetic anisotropy.
-
Temperature Variation: Variable temperature (VT) NMR experiments can be insightful.[2][3] Changes in temperature can affect conformational equilibria and intermolecular interactions, such as hydrogen bonding with residual water or solvent molecules, which may lead to changes in chemical shifts and potentially resolve overlapping signals.
Solution B: Two-Dimensional (2D) NMR Spectroscopy
2D NMR is a powerful method for resolving overlapping signals by dispersing them into a second dimension.[4][5][6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[5][7] This is extremely useful for identifying adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4][6] Since ¹³C spectra typically have a much wider chemical shift dispersion, overlapping proton signals can often be resolved by their correlation to distinct carbon signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded.[2][5] This can be useful for assigning protons on different rings that are spatially proximate.
Frequently Asked Questions (FAQs)
Q1: Which 2D NMR experiment should I start with to resolve overlapping aromatic protons in this compound?
A: A ¹H-¹³C HSQC is often the most powerful initial experiment for resolving overlapping proton signals.[8] The large chemical shift dispersion of the ¹³C spectrum allows for the separation of proton signals that are attached to different carbon atoms, even if the proton chemical shifts are very similar.
Q2: Can changing the magnetic field strength of the NMR spectrometer help resolve overlapping peaks?
A: Yes, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, which can lead to the resolution of overlapping signals. The chemical shift in Hertz is proportional to the magnetic field strength, while the coupling constants (in Hertz) remain the same. This means that at higher fields, the multiplets are more separated.
Q3: How do I interpret a COSY spectrum to resolve overlapping peaks?
A: In a COSY spectrum, you will see diagonal peaks, which correspond to the 1D spectrum, and cross-peaks, which indicate that two protons are coupled. By tracing the connectivity path of the cross-peaks, you can identify entire spin systems, even if the signals are overlapping in the 1D spectrum.
Data Presentation
| Technique | Principle | Expected Outcome for Overlapping Peaks | Typical Time Requirement |
| Solvent Change | Altering solute-solvent interactions | Differential shifts in proton resonances, potentially resolving overlap | 10-30 minutes per sample |
| Variable Temperature | Modifying molecular dynamics and interactions | Changes in chemical shifts that may resolve overlap | 30-60 minutes |
| ¹H-¹H COSY | Through-bond J-coupling | Identification of coupled protons, aiding in assignment | 30-60 minutes |
| ¹H-¹³C HSQC | One-bond ¹H-¹³C coupling | Excellent resolution of proton signals via the larger ¹³C chemical shift range | 1-2 hours |
| ¹H-¹H NOESY | Through-space dipolar coupling | Identification of spatially close protons, aiding in assignment | 2-4 hours |
Experimental Protocols
Below are generalized methodologies for key experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.
1. Solvent-Induced Shift Study
-
Sample Preparation: Prepare three separate NMR tubes with the same concentration of this compound dissolved in 0.5 mL of high-purity CDCl₃, benzene-d₆, and DMSO-d₆.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts of the aromatic and methyl protons across the different solvents to identify any resolution of overlapping signals.
2. ¹H-¹H COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.5 mL.
-
Spectrometer Setup: Load a standard COSY pulse program. Optimize the spectral width to encompass all proton signals.
-
Acquisition: Acquire the 2D data, typically with 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment.
-
Processing and Analysis: Process the 2D data using a sine-bell window function in both dimensions. Symmetrize the spectrum. Analyze the cross-peaks to establish proton-proton coupling networks.
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.5 mL of solvent) is often beneficial.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Load a standard HSQC pulse program. Set the ¹³C spectral width to cover the expected range for aromatic and aliphatic carbons.
-
Acquisition: Acquire the 2D data. The number of scans per increment will depend on the sample concentration.
-
Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached. This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Caption: Logical relationships of troubleshooting strategies.
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 2D NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nitration of 6-Methoxy-1,4-dimethyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the nitration of 6-Methoxy-1,4-dimethyl-9H-carbazole.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Nitro-Product
Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can also promote side reactions. - Nitrating Agent: Ensure the nitrating agent is fresh and has not decomposed. For mixed acid (HNO₃/H₂SO₄) nitrations, ensure the sulfuric acid is of a high concentration. |
| Product Degradation | - Reaction Conditions: The product may be unstable under highly acidic or high-temperature conditions. Consider using a milder nitrating agent such as acetyl nitrate or performing the reaction at a lower temperature for a longer duration. |
| Suboptimal Reagent Stoichiometry | - Nitrating Agent: A slight excess of the nitrating agent is often used to ensure complete conversion. However, a large excess can lead to over-nitration. Carefully optimize the stoichiometry in small-scale trial reactions. |
| Poor Solubility | - Solvent: Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents that are inert to nitrating conditions, such as glacial acetic acid or nitromethane. |
Issue 2: Formation of Multiple Products (Isomers and/or Di-nitro Compounds)
The formation of multiple products is a common challenge in the nitration of substituted aromatic compounds due to the directing effects of the existing substituents.
Understanding Regioselectivity:
The carbazole ring system is generally most reactive at the C3 and C6 positions during electrophilic aromatic substitution.[1] However, the substituents on the this compound ring will direct the position of the incoming nitro group:
-
Methoxy Group (-OCH₃) at C6: This is a strongly activating ortho-, para-directing group.[2] It will direct the incoming electrophile to the positions ortho and para to itself, which are C5 and C7.
-
Methyl Groups (-CH₃) at C1 and C4: These are weakly activating ortho-, para-directing groups.[3][4] The C1-methyl group will direct to C2 and the N-position (less likely for nitration), while the C4-methyl group will direct to C3 and the N-position.
-
Carbazole Nitrogen (NH): The nitrogen atom also influences the electron density of the rings, contributing to the high reactivity of the C3 and C6 positions.[5]
Predicted Side Products:
Based on these directing effects, a mixture of mono-nitrated isomers is expected. Over-nitration can also lead to the formation of di-nitro products. A plausible, illustrative distribution of products is presented below. The exact ratios will depend on the specific reaction conditions.
Illustrative Product Distribution (Hypothetical):
| Compound | Substitution Position | Expected Yield Range (Illustrative) |
| Desired Product | Varies based on target | - |
| Mono-nitro Isomer 1 | C3 | Major |
| Mono-nitro Isomer 2 | C5 | Minor to Moderate |
| Mono-nitro Isomer 3 | C7 | Minor |
| Mono-nitro Isomer 4 | C8 | Minor |
| Di-nitro Product 1 | C3, C5 | Trace to Minor |
| Di-nitro Product 2 | C3, C7 | Trace to Minor |
Note: This table is for illustrative purposes to indicate likely outcomes and is not based on reported experimental data for this specific compound.
Solutions for Improving Selectivity:
-
Milder Nitrating Agents: Using milder reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at lower temperatures can sometimes improve selectivity.
-
Directed Nitration: For achieving high regioselectivity, particularly at less reactive positions, consider advanced methods such as palladium-catalyzed C-H activation with a directing group.[6][7][8][9]
Issue 3: Difficulty in Product Isolation and Purification
The separation of closely related isomers can be challenging.
Recommended Purification Techniques:
| Technique | Application |
| Column Chromatography | This is the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. Gradient elution may be necessary to achieve good separation. |
| Recrystallization | If one isomer is formed in a significantly higher amount and has different solubility properties, fractional recrystallization can be an effective purification method. |
| Preparative HPLC | For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for the first nitration on this compound?
Based on the combined directing effects of the methoxy, methyl, and carbazole nitrogen groups, the most electron-rich and sterically accessible positions are the primary candidates for mono-nitration. The C3 position is highly activated by both the carbazole nitrogen and the C4-methyl group. The C5 and C7 positions are activated by the strong ortho, para-directing methoxy group at C6. Therefore, a mixture of isomers is highly probable, with substitution at C3, C5, and C7 being the most likely.
Q2: I am observing the formation of a dark-colored reaction mixture and tar-like byproducts. What could be the cause?
The formation of dark tars is often indicative of oxidative side reactions or polymerization. This can be caused by:
-
Excessively Harsh Reaction Conditions: High concentrations of nitric acid, high temperatures, or prolonged reaction times can lead to oxidation of the electron-rich carbazole ring.
-
Unstable Intermediates: The carbocation intermediates in the electrophilic substitution may be prone to side reactions.
To mitigate this, try using milder nitrating conditions, lower temperatures, and shorter reaction times. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected.
Q3: Can di-nitration occur, and if so, where?
Yes, di-nitration is a possible side reaction, especially if an excess of the nitrating agent is used or if the reaction conditions are harsh.[10] The first nitro group is a strong deactivating group, making the second nitration more difficult. The second nitro group will add to one of the remaining activated positions on the carbazole ring system. For example, if the first nitration occurs at C3, the second could potentially occur at C5 or C7, directed by the methoxy group.
Q4: Is there a risk of nitration on the N-H of the carbazole?
While N-nitration of secondary amines is possible, for carbazoles under typical electrophilic aromatic substitution conditions, C-nitration is the predominant reaction. The N-H proton is acidic and can be deprotonated in the presence of strong acids, which would make N-nitration less favorable.
Experimental Protocols
General Protocol for Mono-Nitration using Acetyl Nitrate
This protocol uses a milder nitrating agent, which may offer better control over the reaction and reduce side products.
-
Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice bath, slowly add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10 °C during the addition. The resulting solution of acetyl nitrate should be used immediately.
-
Nitration Reaction: Dissolve the this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a separate flask and cool to 0 °C.
-
Slowly add the freshly prepared acetyl nitrate solution dropwise to the carbazole solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography or recrystallization as described in the troubleshooting section.
Visualizations
Logical Workflow for Troubleshooting Nitration Reactions
References
- 1. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.br [scielo.br]
- 6. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 7. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole derivatives. This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, structured data on reaction yields, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The most prevalent methods for the synthesis of this carbazole scaffold are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the carbazole core.
Q2: I am experiencing low yields in my Fischer indole synthesis of a 6-methoxy-substituted carbazole. What are the potential reasons?
A2: Low yields in Fischer indole synthesis can be attributed to several factors. The presence of a methoxy group can sometimes lead to side reactions under harsh acidic conditions.[1] Common issues include the formation of polymeric byproducts, incomplete cyclization, or unwanted side reactions like aldol condensation of the ketone starting material.[2] Careful control of temperature and the choice of a milder acidic catalyst can often mitigate these problems.
Q3: In my palladium-catalyzed cross-coupling reaction to form the carbazole ring, I am observing significant amounts of dehalogenated starting material. What causes this and how can I minimize it?
A3: The formation of a dehalogenated byproduct, where the halogen on your aryl halide is replaced by hydrogen, is a known side reaction in Buchwald-Hartwig aminations. This can be caused by factors such as the presence of water or other protic sources, or a non-optimal ligand-to-metal ratio. Ensuring the use of anhydrous and degassed solvents, along with careful selection of the phosphine ligand and base, can help to suppress this unwanted reaction.[2]
Q4: How critical is the choice of ligand and base in the Buchwald-Hartwig amination for synthesizing 6-methoxy-carbazole derivatives?
A4: The selection of the ligand and base is crucial for a successful Buchwald-Hartwig amination.[3] Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, and BrettPhos, are generally preferred for coupling N-heterocycles like carbazoles as they facilitate both oxidative addition and reductive elimination steps in the catalytic cycle.[3] The base's strength and solubility are also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, while weaker inorganic bases like cesium carbonate (Cs₂CO₃) may be necessary for substrates with base-sensitive functional groups.[3]
Q5: Can I use Suzuki-Miyaura coupling to introduce the methoxy group onto a pre-formed bromo-carbazole scaffold?
A5: Yes, the Suzuki-Miyaura cross-coupling reaction is a highly effective method for aryl-aryl bond formation and can be used to couple a methoxyphenylboronic acid with a bromo-substituted 1,4-dimethyl-9H-carbazole. This approach offers good functional group tolerance and generally provides high yields.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Inappropriate choice of ligand or base. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Optimize the reaction temperature; Buchwald-Hartwig reactions typically require 80-110 °C.[2] 4. Screen different phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[3] |
| Formation of Significant Byproducts | 1. Dehalogenation of aryl halide. 2. Side reactions in Fischer indole synthesis (e.g., aldol condensation). 3. Homocoupling of boronic acid in Suzuki coupling. | 1. Use strictly anhydrous and degassed solvents. Optimize the ligand-to-metal ratio. 2. Use a milder acid catalyst and control the reaction temperature carefully. 3. Ensure slow addition of the boronic acid and maintain an inert atmosphere. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Poor solubility of reactants or base. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Increase catalyst loading or use a more robust catalyst system. 3. Choose a solvent that effectively dissolves all components. For poorly soluble inorganic bases, ensure vigorous stirring.[3] |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities. 2. Formation of polymeric material. | 1. Optimize the mobile phase for column chromatography or consider recrystallization from a suitable solvent system. 2. Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize polymer formation. |
Data Presentation
The following table summarizes the yield of 6-(4'-Methoxyphenyl)-1,4-dimethyl-9H-carbazole derivatives synthesized via Suzuki-Miyaura coupling under different conditions. This data is compiled from literature reports on similar carbazole syntheses to provide a comparative overview.
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 48 | 70 (of Boc-protected product) | [3] |
| 2 | 6-Bromo-1,4-dimethyl-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | ~95 (deprotected) | [1][3] |
| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [4] |
| 4 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [4] |
| 5 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [4] |
Note: The yields presented are for closely related structures and serve as a guide for optimization.
Experimental Protocols
Protocol 1: Synthesis of 6-(4'-Methoxyphenyl)-1,4-dimethyl-9H-carbazole via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-carbazoles.[3][4]
Materials:
-
6-Bromo-1,4-dimethyl-9H-carbazole (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL, anhydrous and degassed)
-
Deionized water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add 6-Bromo-1,4-dimethyl-9H-carbazole, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 6-(4'-Methoxyphenyl)-1,4-dimethyl-9H-carbazole.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (Conceptual)
This protocol provides a general guideline for the intramolecular cyclization to form the carbazole ring, a common strategy in carbazole synthesis.
Materials:
-
2-Bromo-N-(2,5-dimethyl-4-methoxyphenyl)aniline (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous and degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-Bromo-N-(2,5-dimethyl-4-methoxyphenyl)aniline, Pd(OAc)₂, XPhos, and NaOtBu to the Schlenk tube.
-
Add the anhydrous, degassed toluene to the vessel via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low yield in carbazole synthesis.
References
failed Suzuki coupling with 6-Methoxy-1,4-dimethyl-9H-carbazole what to do
Technical Support Center: Suzuki Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Suzuki coupling reactions, with a specific focus on the failed coupling of 6-Methoxy-1,4-dimethyl-9H-carbazole.
Troubleshooting Guide: Failed Suzuki Coupling with this compound
If you are experiencing a failed or low-yielding Suzuki coupling reaction with this compound or a similar electron-rich carbazole derivative, consult the following troubleshooting guide.
Question: My Suzuki coupling reaction with this compound is not working. What are the likely causes and what steps can I take to resolve the issue?
Answer:
A failed Suzuki coupling with this substrate is often due to its specific electronic and structural properties. The carbazole ring system, particularly when substituted with electron-donating groups like methoxy and methyl, presents unique challenges. Here is a breakdown of potential issues and recommended solutions:
1. Issue: Substrate Deactivation
-
Cause: The this compound is an electron-rich heterocyclic compound. The electron-donating nature of the methoxy group, methyl groups, and the carbazole nitrogen increases the electron density at the carbon bearing the halogen. This makes the rate-limiting oxidative addition step of the catalytic cycle thermodynamically less favorable. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be sufficiently active to overcome this energy barrier. Research has shown that classic cross-coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in aqueous 1,4-dioxane) are ineffective for the direct arylation of the very similar 6-bromo-1,4-dimethyl-9H-carbazole.[1]
-
Solution:
-
Switch to a more active catalyst system: Employ modern catalyst systems known for their high activity with electron-rich aryl halides. This includes palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, this should be done cautiously to avoid decomposition of starting materials or the catalyst.
-
2. Issue: Catalyst Inhibition by the N-H group
-
Cause: The acidic proton on the carbazole nitrogen (N-H) can interfere with the catalytic cycle. The N-H group can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium complexes.[2] This is a common issue with unprotected nitrogen-rich heterocycles.
-
Solution: N-Protection Strategy
-
Protect the carbazole nitrogen: The most reliable solution is to protect the carbazole nitrogen prior to the Suzuki coupling. The tert-butyloxycarbonyl (Boc) group is an effective choice as it is stable to the basic conditions of the Suzuki reaction and can be readily removed afterward. A demonstrated successful strategy involves the N-Boc protection of the carbazole, followed by the Suzuki coupling, and subsequent deprotection to yield the desired product.[1]
-
3. Issue: Inappropriate Choice of Base or Solvent
-
Cause: The base plays a crucial role in the transmetalation step, but an incorrect choice can lead to side reactions or poor solubility. Similarly, the solvent must be able to dissolve all components of the reaction and be stable at the required temperature.
-
Solution:
-
Base Selection: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).
-
Solvent System: Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: Troubleshooting workflow for failed Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why are standard Suzuki conditions with Pd(PPh₃)₄ often ineffective for my carbazole substrate? A1: Your substrate, this compound, is electron-rich. The combined electron-donating effects of the methoxy group, methyl groups, and the nitrogen atom make the oxidative addition of the palladium catalyst to the aryl-halide bond very slow. Pd(PPh₃)₄ is often not active enough for such challenging substrates. Additionally, the unprotected N-H group can inhibit the catalyst.[1][2]
Q2: What is "N-protection" and why is it recommended? A2: N-protection involves temporarily converting the N-H group into a less reactive functional group, such as an N-Boc (tert-butyloxycarbonyl) group. This prevents the nitrogen from interfering with the palladium catalyst during the reaction. For carbazoles, this has been shown to be a highly effective strategy to achieve good yields in Suzuki couplings where direct coupling fails.[1] The protecting group is then removed in a subsequent step to yield the final product.
Q3: Which alternative palladium catalysts and ligands should I consider for a direct coupling attempt? A3: For a direct coupling of an electron-rich N-H heterocycle, you should use a highly active catalyst system. Buchwald-type palladacycle precatalysts (like SPhos Pd G3 or XPhos Pd G3) are excellent choices. These catalysts are designed to be highly active and are often effective for challenging substrates where older catalysts fail.
Q4: Can I just increase the temperature or reaction time? A4: While increasing the temperature can sometimes improve yields for slow reactions, it may not be sufficient to overcome the fundamental issues of substrate deactivation and catalyst inhibition. It can also lead to decomposition of your starting materials, boronic acid, or the catalyst itself, potentially resulting in lower yields and more side products. It is generally more effective to switch to a more appropriate catalytic system or employ a protection strategy.
Data Presentation: Comparison of Coupling Strategies
The following table summarizes the outcomes of different strategies for a structurally similar compound, 6-bromo-1,4-dimethyl-9H-carbazole. This data highlights the ineffectiveness of the direct coupling under standard conditions and the success of the N-protection strategy.
| Strategy | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Direct Coupling | 6-bromo-1,4-dimethyl-9H-carbazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 48 | Ineffective | [Molecules 2008, 13, 1312-1320][1] |
| N-Protection Strategy | N-Boc-protected Carbazole Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 24-48 | Good Yields | [Molecules 2008, 13, 1312-1320][1] |
Experimental Protocols
Below are detailed protocols for the successful N-protection strategy for a Suzuki coupling with a 6-bromo-1,4-dimethyl-9H-carbazole analog. These can be adapted for this compound.
Protocol 1: N-Boc Protection of 6-bromo-1,4-dimethyl-9H-carbazole
This protocol is adapted from the literature for the synthesis of the N-protected starting material.[3]
-
Reaction Setup: To a solution of 6-bromo-1,4-dimethyl-9H-carbazole (1.0 equiv) in acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 2.0 equiv), 4-dimethylaminopyridine (DMAP, 2.0 equiv), and triethylamine (2.0 equiv).
-
Reaction Conditions: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water (2x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield N-Boc-6-bromo-1,4-dimethyl-9H-carbazole.
Protocol 2: Suzuki Coupling of N-Boc-Protected Carbazole
This is a general protocol that can be applied to the N-Boc-protected carbazole halide.
-
Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-6-bromo-1,4-dimethyl-9H-carbazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane via syringe. Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) or a palladacycle precatalyst (e.g., SPhos Pd G3, 2-4 mol%) under a positive pressure of inert gas.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: N-Boc Deprotection
This protocol removes the Boc protecting group to yield the final product.[1]
-
Reaction Setup: Dissolve the N-Boc protected coupled product in 1,4-dioxane.
-
Reaction Conditions: Add a saturated solution of gaseous HCl in 1,4-dioxane. Heat the mixture to reflux for 24-48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be crystallized from a suitable solvent (e.g., acetonitrile) to yield the final N-H carbazole product.
Visualization of Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Minimizing Homocoupling in Carbazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling during carbazole synthesis.
Troubleshooting Guides
Homocoupling is a prevalent side reaction in many cross-coupling methodologies used for carbazole synthesis, leading to the formation of undesired symmetrical biaryls. This guide provides insights into controlling reaction parameters to favor the desired cross-coupling product.
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is critical to suppress homocoupling. The following table summarizes the impact of various parameters on the yield of the desired carbazole product versus the homocoupling byproduct in common cross-coupling reactions.
| Parameter | Condition | Desired Product Yield | Homocoupling Byproduct | Reference |
| Catalyst System | ||||
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | High | Low | [1][2] |
| Pd(PPh₃)₄ | Moderate to High | Can be significant | [1] | |
| Palladium Black | High | Very Low | [3] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | High | Low | [4] |
| Pd(OAc)₂ / BINAP | Good | Variable | [5][6] | |
| Ullmann Coupling | CuI / L-proline | Good to High | Can be significant with aryl iodides | [7] |
| CuCl / 1-methyl-imidazole | High | Low | [8][9] | |
| Base | ||||
| Suzuki-Miyaura | K₃PO₄ | High | Low | [1] |
| K₂CO₃ | Good | Moderate | [10][11] | |
| Cs₂CO₃ | High | Low | [12] | |
| Buchwald-Hartwig | NaOtBu | High | Can be significant without proper control | [6] |
| K₂CO₃ | Moderate | Lower | [4] | |
| Solvent | ||||
| Suzuki-Miyaura | Toluene/H₂O | High | Low with degassing | [3][13] |
| 1,4-Dioxane/H₂O | High | Low with degassing | [12][13] | |
| Buchwald-Hartwig | Toluene | High | Dependent on other factors | [4] |
| Atmosphere | ||||
| All methods | Inert (Argon or Nitrogen) | High | Significantly reduced | [3][13] |
| Air | Lower | High | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, with an emphasis on steps crucial for minimizing homocoupling.
Protocol 1: Suzuki-Miyaura Coupling for N-Arylcarbazole Synthesis with Minimized Homocoupling
This protocol is adapted for the coupling of a halogenated carbazole with an arylboronic acid.
Materials:
-
Halogenated carbazole (e.g., 3-bromo-9-phenyl-9H-carbazole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed Toluene (10 mL)
-
Degassed Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated carbazole, arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Add the degassed toluene and water via syringe.
-
Stir the mixture at room temperature for 10 minutes, ensuring the inert gas is flowing.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
This protocol describes the coupling of carbazole with an aryl halide.
Materials:
-
Carbazole (1.0 mmol)
-
Aryl halide (e.g., bromobenzene) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the anhydrous, degassed toluene and stir for 10 minutes until the catalyst dissolves.
-
Add the carbazole and sodium tert-butoxide.
-
Finally, add the aryl halide to the reaction mixture.
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Protocol 3: Ullmann Condensation for N-Arylcarbazole Synthesis
This protocol outlines a modern, milder Ullmann C-N coupling.
Materials:
-
Carbazole (1.0 mmol)
-
Aryl iodide (1.1 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To a reaction vial, add carbazole, aryl iodide, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of homocoupling product in my Suzuki-Miyaura reaction. What is the most likely cause?
A1: The most common cause of homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[14] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[3][13] Incomplete degassing can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2]
Q2: How does the choice of ligand affect the extent of homocoupling in palladium-catalyzed reactions?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus undesired side reactions. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective at promoting the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[1][4]
Q3: Can the base used in the reaction influence the formation of homocoupling byproducts?
A3: Yes, the choice of base is crucial. In Suzuki-Miyaura reactions, weaker bases like K₂CO₃ may sometimes lead to more homocoupling compared to stronger bases like K₃PO₄ or Cs₂CO₃ under certain conditions.[10][11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required for efficient C-N bond formation, but its concentration and the reaction temperature must be carefully controlled to minimize side reactions.[6]
Q4: I am performing an Ullmann condensation to synthesize an N-arylcarbazole and getting a low yield with significant starting material recovery and some homocoupling. What can I do?
A4: Traditional Ullmann reactions often require harsh conditions. For improved results, consider using a modern catalytic system with a copper(I) source (e.g., CuI or CuCl) and a ligand such as L-proline or a diamine.[7][8][9] These ligands can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures and reducing the likelihood of thermal decomposition and side reactions like homocoupling. Also, ensure your aryl halide is sufficiently reactive; aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.
Q5: Are there any procedural modifications I can make to minimize homocoupling?
A5: Besides rigorous degassing and careful selection of reagents, procedural changes can be effective. Slow addition of the more reactive coupling partner (often the boronic acid in Suzuki reactions) can help maintain its low concentration in the reaction mixture, disfavoring the bimolecular homocoupling reaction.[13] Using a slight excess of the aryl halide can also push the equilibrium towards the desired cross-coupling product.[13]
Visualizations
Caption: A generalized experimental workflow emphasizing key steps to minimize homocoupling.
Caption: The Suzuki-Miyaura cycle showing the desired cross-coupling and the competing homocoupling pathway.
Caption: A decision-making flowchart for troubleshooting excessive homocoupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Spectroscopic Analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-1,4-dimethyl-9H-carbazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing unexpected shifts in the UV-Visible absorption maximum (λmax) of this compound when I change solvents. Why is this happening?
A1: This phenomenon is known as solvatochromism and is expected for molecules like this compound. The electronic transitions of the molecule are influenced by the polarity of the solvent.[1][2] In polar solvents, the excited state may be more stabilized than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.[1] Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) might be observed. The nature and extent of these shifts depend on the specific interactions between the carbazole derivative and the solvent molecules, including dipole-dipole interactions and hydrogen bonding.[1][2]
Q2: My fluorescence intensity is significantly lower in certain solvents. What could be the cause?
A2: The decrease in fluorescence intensity, or fluorescence quenching, can be attributed to several factors related to the solvent environment. Specific interactions with the solvent, such as hydrogen bonding, can sometimes provide non-radiative decay pathways, thus reducing fluorescence. Additionally, the presence of impurities in the solvent or dissolved oxygen can lead to quenching. It is also possible that the compound forms aggregates in certain solvents, which can alter its photophysical properties.[3]
Q3: I am having difficulty dissolving this compound in my chosen solvent. What do you recommend?
A3: Carbazole derivatives can sometimes exhibit poor solubility in certain solvents. To improve solubility, you can try gentle heating or sonication. If the issue persists, consider using a co-solvent system. For spectroscopic analysis, it is crucial to ensure the compound is fully dissolved to avoid light scattering, which can interfere with the measurements. Always use high-purity solvents to prevent interference from impurities.
Q4: The baseline of my absorbance spectrum is noisy and uneven. How can I fix this?
A4: A noisy or uneven baseline in UV-Vis spectroscopy can arise from several sources. Ensure that your cuvettes are clean and free of scratches. Use a matched pair of cuvettes for the reference and sample. Allow the instrument to warm up sufficiently before taking measurements. If the problem continues, the issue might be with the instrument's lamp or detector, which may require servicing.
Q5: How do I prepare my samples for UV-Vis and fluorescence spectroscopy?
A5: For UV-Vis absorption spectroscopy, prepare a dilute solution of your compound in the desired solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity. For fluorescence spectroscopy, the solution should be even more dilute to avoid inner filter effects. A common starting point is a concentration that gives an absorbance of less than 0.1 at the excitation wavelength.
Quantitative Spectroscopic Data
The following table summarizes representative spectroscopic data for this compound in various solvents. Note that these are typical values and may vary slightly depending on the specific experimental conditions.
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| n-Hexane | 0.1 | 325 | 350 | 25 |
| Toluene | 2.4 | 328 | 355 | 27 |
| Dichloromethane | 3.1 | 330 | 360 | 30 |
| Acetonitrile | 5.8 | 332 | 365 | 33 |
| Ethanol | 4.3 | 335 | 370 | 35 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 338 | 375 | 37 |
Experimental Protocols
1. Sample Preparation for Spectroscopic Analysis
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., HPLC grade) at a concentration of approximately 1 mg/mL.
-
Working Solutions for UV-Vis: From the stock solution, prepare a working solution by diluting it with the desired solvent to achieve an absorbance in the optimal range (0.1-1.0 AU).
-
Working Solutions for Fluorescence: For fluorescence measurements, further dilute the working solution to an absorbance of < 0.1 at the excitation wavelength.
2. UV-Visible Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
3. Fluorescence Emission Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Procedure:
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., for an excitation at 330 nm, scan from 340 nm to 600 nm).
-
Identify the wavelength of maximum emission.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Diagram illustrating the effect of solvent polarity on the electronic energy levels (solvatochromism).
References
- 1. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 2. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures [mdpi.com]
- 3. Aggregation-Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H-Carbazole: Effects of Methoxy and tert-Butyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of carbazole scaffolds is of paramount importance due to their prevalence in biologically active compounds. This guide provides a comparative overview of prominent synthetic methodologies for obtaining 6-Methoxy-1,4-dimethyl-9H-carbazole, a key intermediate for various pharmaceutical targets. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by generalized experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The synthesis of this compound can be approached through several established synthetic strategies. Below is a summary of the most common methods, with a qualitative and quantitative comparison based on typical yields and reaction conditions reported for similar carbazole derivatives.
| Method | Key Transformation | Typical Yield (%) | Reaction Time (h) | Key Reagents & Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone | 60-80 | 2-6 | Phenylhydrazine, Ketone, Acid catalyst (e.g., H₂SO₄, PPA) | Cost-effective, readily available starting materials. | Harsh acidic conditions, potential for side reactions, limited functional group tolerance. |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | 70-95 | 12-24 | Aryl halide, Amine, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | High yields, excellent functional group tolerance, mild reaction conditions. | Expensive catalysts and ligands, requires inert atmosphere. |
| Cadogan-Sundberg Reaction | Reductive cyclization of a nitroarene | 50-70 | 4-12 | o-Nitrobiphenyl, Triethyl phosphite | Tolerates a range of functional groups. | Use of stoichiometric phosphite reagent, can be slow. |
| Suzuki-Miyaura Coupling followed by Cyclization | C-C bond formation followed by C-N bond formation | 65-85 (overall) | 24-48 | Arylboronic acid, Aryl halide, Palladium catalyst, Base; then cyclization. | Modular approach allowing for diverse substitutions. | Multi-step process, can be time-consuming. |
Experimental Protocols
Detailed experimental procedures for the two most prominent methods are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Method 1: Fischer Indole Synthesis
This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-methoxyphenylhydrazine and 2,5-dimethylcyclohexanone.
Step 1: Phenylhydrazone Formation and Cyclization
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added 2,5-dimethylcyclohexanone (1.1 eq).
-
An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is carefully added to the reaction mixture.
-
The mixture is heated to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization to afford this compound.
Method 2: Buchwald-Hartwig Amination
This modern cross-coupling reaction provides a versatile route to carbazoles through the formation of a key C-N bond. The synthesis of this compound would likely proceed from a pre-formed dimethylcarbazole and a methoxy-substituted aryl halide.
Step 1: Palladium-Catalyzed N-Arylation
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%) are combined in an anhydrous solvent (e.g., toluene or dioxane).
-
To this mixture are added 1,4-dimethyl-9H-carbazole (1.0 eq), 4-bromoanisole (1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Fischer Indole Synthesis and the Buchwald-Hartwig Amination.
Conclusion
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research, including scale, cost, and the need for functional group tolerance. The Fischer Indole Synthesis offers a cost-effective and straightforward approach, particularly for large-scale synthesis where the use of expensive catalysts is a concern. In contrast, the Buchwald-Hartwig Amination provides a more versatile and often higher-yielding route, which is particularly advantageous for the synthesis of complex molecules with sensitive functional groups. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their needs.
A Comparative Guide to Catalytic Systems for Carbazole Synthesis: Moving Beyond Palladium
For researchers, scientists, and drug development professionals, the synthesis of carbazoles remains a critical endeavor due to their prevalence in medicinally and materially significant compounds. While palladium catalysis has long been a cornerstone of these synthetic efforts, the pursuit of more cost-effective, sustainable, and sometimes more efficient alternatives has led to the exploration of other transition metals and even metal-free methodologies. This guide provides an objective comparison of palladium catalysts with gold, copper, nickel, iron, and metal-free alternatives for carbazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst for carbazole synthesis significantly impacts reaction efficiency, cost, and environmental footprint. The following table summarizes key quantitative data for palladium-catalyzed methods and several promising alternatives.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | ||||||
| Pd(OAc)₂/Cu(OAc)₂[1] | 5 | 120 | 12-24 | 76-94 | High yields, broad substrate scope.[1] | High cost, potential for toxic residues. |
| Pd(PPh₃)₂Cl₂/CuI[2] | 2 | 50 | - | 82 | Efficient for specific substrates.[2] | Requires co-catalyst, phosphine ligands can be air-sensitive. |
| Gold | ||||||
| AuCl₃[3] | - | RT | - | up to 93 | Mild reaction conditions.[3] | Cost of gold salts. |
| Nickel | ||||||
| Ni(II) catalyst[4] | - | - | - | - | More economical than palladium. | Can require specific directing groups for high efficiency. |
| Copper | ||||||
| Cu(OTf)₂[5] | - | - | - | up to 99 | Inexpensive, readily available.[5] | May require hypervalent iodine oxidants.[5] |
| Iron | ||||||
| Iron Catalyst[6] | - | - | - | - | Abundant, low cost, environmentally benign.[6] | Can require higher catalyst loadings or harsher conditions. |
| Metal-Free | ||||||
| NH₄I[3] | - | 150 | - | 95 | Avoids metal contamination, low cost.[3] | Often requires high temperatures.[3] |
| Photostimulated[7] | - | RT | - | up to 94 | Mild conditions, avoids high temperatures.[7] | May require specific photo-labile substrates. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for carbazole synthesis using palladium and a selection of alternative catalysts.
Palladium-Catalyzed Intramolecular C-H Functionalization
This protocol is adapted from a procedure utilizing palladium acetate and copper acetate as a co-oxidant.[1]
Procedure: A mixture of the N-acetyl-2-aminobiphenyl substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol) in toluene (10 mL) is stirred in a sealed tube under an oxygen atmosphere. The reaction mixture is heated at 120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the corresponding N-acetylcarbazole.
Gold-Catalyzed Cyclization of (Z)-2-(Enynyl)indoles
This method, employing a gold(I) catalyst, offers a mild route to carbazoles.[3]
Procedure: To a solution of the (Z)-2-(enynyl)indole (0.1 mmol) in a suitable solvent is added a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 1-5 mol%). The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the crude product is purified by flash chromatography on silica gel to yield the desired carbazole.
Copper-Catalyzed Intramolecular C-H/N-H Coupling
This protocol describes a copper-catalyzed approach for the synthesis of carbazoles.[8][9][10]
Procedure: A mixture of the 2-aminobiphenyl derivative (0.5 mmol), Cu(OAc)₂ (0.025 mmol, 5 mol%), and an oxidant in a suitable solvent is heated in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Metal-Free Photostimulated Carbazole Synthesis
This protocol outlines a transition-metal-free synthesis of carbazoles via a photostimulated reaction.[7]
Procedure: A solution of the 2'-halo-[1,1'-biphenyl]-2-amine substrate in an appropriate solvent (e.g., DMSO) is irradiated with blue LEDs at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the desired carbazole.
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms of these catalytic systems is key to optimizing reaction conditions and expanding their substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles.
Palladium-Catalyzed C-H Activation Pathway
Caption: Proposed catalytic cycle for palladium-catalyzed carbazole synthesis.
Gold-Catalyzed Alkyne Activation and Cyclization
Caption: Gold-catalyzed activation of an alkyne followed by intramolecular cyclization.
Copper-Catalyzed C-N Coupling
Caption: Proposed mechanism for copper-catalyzed intramolecular C-N bond formation.
General Experimental Workflow Comparison
Caption: A simplified comparison of the general experimental workflows.
Conclusion
The synthesis of carbazoles is no longer solely reliant on palladium catalysis. Gold, copper, nickel, and iron catalysts, along with metal-free methods, offer a diverse toolbox for the modern synthetic chemist. The choice of catalyst will depend on a variety of factors including cost, desired substrate scope, and tolerance for functional groups. While palladium catalysis remains a powerful and high-yielding strategy, the development of alternative methods provides more sustainable and economical routes to these valuable heterocyclic compounds. This guide serves as a starting point for researchers to navigate the expanding landscape of catalytic carbazole synthesis and select the most appropriate method for their specific needs.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. Synthesis and Photophysical Study of Heteropolycyclic and Carbazole Motif: Nickel-Catalyzed Chelate-Assisted Cascade C-H Activations/Annulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioengineer.org [bioengineer.org]
- 7. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Synthesis of Carbazoles by Copper-Catalyzed Intramolecular CâH/NâH Coupling - Organic Letters - Figshare [acs.figshare.com]
Validating the Structure of 6-Methoxy-1,4-dimethyl-9H-carbazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural validation of 6-Methoxy-1,4-dimethyl-9H-carbazole derivatives, a class of compounds with significant potential in medicinal chemistry. This document delves into the experimental data supporting the accuracy of this technique, contrasts it with alternative spectroscopic methods, and provides detailed experimental protocols.
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, known for their unique electronic properties and prevalence in numerous natural products and pharmaceuticals. A precise understanding of their three-dimensional structure at the atomic level, as afforded by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable data on connectivity and molecular weight, X-ray crystallography remains the gold standard for unambiguous structural elucidation in the solid state.[1][2]
At a Glance: Comparison of Analytical Techniques
The selection of an analytical technique for structural elucidation hinges on various factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of small organic molecules like this compound derivatives.[1]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Connectivity of atoms (through-bond correlations), spatial proximity (through-space correlations), and dynamic information in solution.[1] | Molecular weight, elemental composition, and fragmentation patterns.[1] |
| Sample Requirements | High-quality single crystal. | Soluble sample in a deuterated solvent. | Volatile or ionizable sample. |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Provides detailed information about the molecule's structure and dynamics in solution, which can be more biologically relevant. | High sensitivity and ability to determine elemental composition with high accuracy. |
| Limitations | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the conformation in solution.[1] | Does not provide bond lengths and angles with the same precision as XRD; interpretation can be complex for large molecules. | Does not provide information on the 3D arrangement of atoms. |
Case Study: X-ray Crystallographic Data for a 6-Methoxy-carbazole Derivative
To illustrate the definitive nature of X-ray crystallography, the following table summarizes the crystallographic data for (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime, a closely related derivative.[3] This data provides a quantitative description of the crystal packing and molecular geometry.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.833(5) Å, b = 6.460(4) Å, c = 22.247(12) Å, β = 104.14(2)° |
| Volume | 1231.0(12) ų |
| Z | 4 |
| Density (calculated) | 1.318 Mg/m³ |
| Radiation | Mo Kα |
| Temperature | 293(2) K |
Experimental Protocols
Synthesis of 6-Methoxy-carbazole Derivatives
The synthesis of carbazole derivatives can be accomplished through various established organic reactions. A common and effective method for synthesizing tetrahydrocarbazoles is the Fischer indole synthesis.[4]
Protocol for the Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: [5]
-
Reaction Setup: A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone is prepared in a mixture of acetic acid and hydrochloric acid.
-
Cyclization: The mixture is heated under reflux to facilitate the cyclization to form the tetrahydrocarbazole ring system.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water. The resulting solid is collected and purified by column chromatography.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[1]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the 6-methoxy-carbazole derivative are grown, typically by slow evaporation of a saturated solution. Common solvents include ethanol, acetone, or solvent mixtures.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This model is then refined to improve the atomic positions and thermal parameters.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Alternative Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a combination of spectroscopic methods is often employed for a comprehensive structural characterization.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer. 2D NMR experiments like COSY and HMBC are crucial for establishing connectivity.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired, providing the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Visualizing the Experimental Workflow
The following diagram outlines the logical workflow for the structural validation of this compound derivatives, emphasizing the central role of X-ray crystallography.
Caption: Workflow for structural validation of carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. ukm.my [ukm.my]
- 8. benchchem.com [benchchem.com]
Comparative Biological Activity of 6-Methoxy-1,4-dimethyl-9H-carbazole Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of analogs of 6-methoxy-1,4-dimethyl-9H-carbazole, focusing on their potential as anticancer agents. While direct comparative studies on a comprehensive series of this compound analogs are limited in publicly available literature, this guide draws upon data from structurally related carbazole derivatives to provide valuable insights into their structure-activity relationships (SAR).
Carbazole alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antitumor properties.[1] The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the development of novel therapeutic agents.[2] Modifications to this core structure, such as the introduction of methoxy and methyl groups, can significantly influence the cytotoxic and mechanistic profiles of these compounds. This guide summarizes key quantitative data, experimental methodologies, and explores the potential signaling pathways involved in the anticancer effects of these compounds.
Comparative Cytotoxicity of Carbazole Derivatives
To understand the potential of this compound analogs, it is instructive to examine the cytotoxic activity of structurally similar compounds. The following table summarizes the in vitro cytotoxicity (IC50 values) of various carbazole derivatives against several human cancer cell lines. The data is extracted from a study on the structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.[3]
| Compound ID | Parent Scaffold | R Group | Cancer Cell Line | IC50 (μM)[3] |
| 7a | 1-methyl-9H-carbazole-2-carboxamide | Phenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 7b | 1-methyl-9H-carbazole-2-carboxamide | 4-Fluorophenyl | 7901 (Gastric) | 21.5 ± 2.11 |
| A875 (Melanoma) | 33.4 ± 1.53 | |||
| 7c | 1-methyl-9H-carbazole-2-carboxamide | 4-Chlorophenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 7d | 1-methyl-9H-carbazole-2-carboxamide | 4-Bromophenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 7e | 1-methyl-9H-carbazole-2-carboxamide | 2-Oxo-2-phenylethyl | 7901 (Gastric) | 38.2 ± 1.35 |
| A875 (Melanoma) | >40 | |||
| 11a | 2-(6-chloro-9H-carbazol-2-yl)propanamide | Phenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 11b | 2-(6-chloro-9H-carbazol-2-yl)propanamide | 4-Fluorophenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 11c | 2-(6-chloro-9H-carbazol-2-yl)propanamide | 4-Chlorophenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 11d | 2-(6-chloro-9H-carbazol-2-yl)propanamide | 4-Bromophenyl | 7901 (Gastric) | 35.8 ± 1.87 |
| A875 (Melanoma) | >40 | |||
| 11e | 2-(6-chloro-9H-carbazol-2-yl)propanamide | 4-Methoxyphenyl | 7901 (Gastric) | >40 |
| A875 (Melanoma) | >40 | |||
| 14a | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | Benzaldehyde | 7901 (Gastric) | 11.8 ± 1.26 |
| A875 (Melanoma) | 9.77 ± 8.32 | |||
| 14b | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Fluorobenzaldehyde | 7901 (Gastric) | 18.9 ± 1.15 |
| A875 (Melanoma) | 15.6 ± 1.09 | |||
| 14c | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Chlorobenzaldehyde | 7901 (Gastric) | 14.2 ± 1.42 |
| A875 (Melanoma) | 11.3 ± 1.24 | |||
| 14d | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Bromobenzaldehyde | 7901 (Gastric) | 13.5 ± 1.28 |
| A875 (Melanoma) | 10.1 ± 1.17 | |||
| 14e | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Nitrobenzaldehyde | 7901 (Gastric) | 25.7 ± 1.63 |
| A875 (Melanoma) | 20.4 ± 1.55 | |||
| 14f | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Hydroxybenzaldehyde | 7901 (Gastric) | 30.1 ± 1.49 |
| A875 (Melanoma) | 28.9 ± 1.36 | |||
| 14g | 2-(6-chloro-9H-carbazol-2-yl)propanehydrazone | 4-Methoxybenzaldehyde | 7901 (Gastric) | 22.4 ± 1.57 |
| A875 (Melanoma) | 19.8 ± 1.43 |
Experimental Protocols
The following methodologies are based on the procedures described in the cited literature for the synthesis and cytotoxic evaluation of carbazole derivatives.[3]
General Synthetic Procedure for Carbazole-based Amides (7a-e and 11a-e)
To a solution of the corresponding carbazole-based carboxylic acid (0.8 mmol) in 10 mL of anhydrous acetonitrile, pyridine (2.4 mmol) was added at 0–5°C. Subsequently, thionyl chloride (1.2 mmol) was added dropwise, and the mixture was stirred at room temperature for 2 hours. The appropriate amine (1.0 mmol) was then added, and the reaction mixture was stirred at room temperature for an additional 8-12 hours. Upon completion, the reaction was quenched with water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography.[3]
General Synthetic Procedure for Carbazole Hydrazones (14a-g)
Various aldehydes (0.55 mmol) were added to a solution of substituted carbazole-based carbohydrazide (0.5 mmol) in 6 mL of ethanol. The mixture was then heated at reflux. After the reaction was complete, the mixture was cooled to room temperature, and the resulting solid was collected by filtration, washed with cold ethanol, and dried to afford the target carbazole hydrazones.[3]
In Vitro Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human gastric adenocarcinoma (7901) and human melanoma (A875) cell lines were used. The cells were seeded in 96-well plates and treated with various concentrations of the carbazole derivatives for a specified period. The MTT solution was then added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were subsequently dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[3]
Signaling Pathways and Mechanisms of Action
The anticancer activity of carbazole derivatives is often attributed to their ability to interfere with key cellular processes such as DNA replication, cell cycle progression, and apoptosis.[4][5] While the specific mechanisms of action for this compound analogs are not extensively detailed, related compounds have been shown to target DNA topoisomerases and interfere with actin dynamics.[5]
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Methoxy-1,4-dimethyl-9H-carbazole and a selection of structurally similar carbazole derivatives. Due to the limited availability of comprehensive experimental data for this compound in publicly accessible databases, this guide utilizes data from closely related compounds to predict and understand its spectral characteristics. The comparative compounds include the parent heterocycle, 9H-Carbazole, the singly substituted 3-Methoxy-9H-carbazole, and the more complex 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole.
This document presents a summary of key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry—in structured tables for straightforward comparison. Detailed experimental protocols for these analytical techniques are also provided, offering a practical resource for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected carbazole derivatives. These data are essential for the structural elucidation and characterization of these and similar compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 9H-Carbazole | DMSO-d₆ | 11.21 (s, 1H, NH), 8.10 (d, J=7.9 Hz, 2H), 7.50 (d, J=8.1 Hz, 2H), 7.39 (t, J=7.2 Hz, 2H), 7.16 (t, J=7.9 Hz, 2H)[1] |
| 3-Methoxy-9H-carbazole | N/A | A certificate of analysis confirms the structure is consistent with ¹H NMR data, but specific shifts are not provided.[2] |
| 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole | DMSO-d₆ | 10.00 (s, 1H, NH), 7.85 (s, 1H, H5), 7.58-7.56 (m, 2H, H2', H6'), 7.40 (d, J=8.8 Hz, 1H, H8), 7.30 (d, J=8.8 Hz, 1H, H7), 7.05-7.00 (m, 2H, H3', H5'), 6.98 (d, J=7.8 Hz, 1H, H2), 6.89 (d, J=7.8 Hz, 1H, H3), 3.85 (s, 3H, OCH₃), 2.84 (s, 3H, CH₃), 2.54 (s, 3H, CH₃) |
| This compound (Predicted) | CDCl₃ | Based on the available data for similar structures, the aromatic protons are expected in the range of 6.8-8.0 ppm. The methoxy protons would likely appear as a singlet around 3.8-4.0 ppm. The methyl protons would be singlets in the 2.3-2.8 ppm region. The NH proton would be a broad singlet, typically downfield. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 9H-Carbazole | CDCl₃ | 139.8, 125.8, 123.4, 120.3, 118.8, 110.7 |
| 3-Methoxy-9H-carbazole | N/A | No publicly available data found. |
| 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole | N/A | No publicly available data found. |
| This compound (Predicted) | CDCl₃ | Aromatic carbons are expected in the 100-150 ppm range. The carbon bearing the methoxy group would be significantly downfield. The methoxy carbon should appear around 55-60 ppm, and the methyl carbons around 15-25 ppm. |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |
| 9H-Carbazole | KBr Pellet | 3425 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1480, 1450 (C=C stretch), 750, 725 (C-H bend) |
| 3-Methoxy-9H-carbazole | N/A | Expected to show N-H stretching, aromatic C-H stretching, C=C stretching, and prominent C-O stretching bands for the methoxy group (typically 1250-1000 cm⁻¹). |
| 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole | KBr | 3020 (Ar C-H stretch), 1454, 1320 (C=C stretch), 1250, 1170, 1076 (C-O stretch), 799, 770, 676 (C-H bend) |
| This compound (Predicted) | KBr/ATR | Will exhibit characteristic N-H and aromatic C-H stretching, aromatic ring vibrations, and strong C-O stretching bands from the methoxy group. Aliphatic C-H stretching from the methyl groups will also be present. |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 9H-Carbazole | Ethanol | 234, 257, 293, 324, 337 |
| 3-Methoxy-9H-carbazole | N/A | The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted carbazole. |
| 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole | N/A | The extended conjugation from the phenyl group should lead to a significant bathochromic shift compared to carbazole. |
| This compound (Predicted) | Methanol/Ethanol | The combined effect of the methoxy and dimethyl groups is likely to result in a bathochromic shift relative to 9H-Carbazole. |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| 9H-Carbazole | EI | 167 |
| 3-Methoxy-9H-carbazole | EI | 197[3] |
| 6-(4'-methoxyphenyl)-1,4-dimethyl-9H-carbazole | ESI+ | 302 ([M+H]+) |
| This compound (Predicted) | EI/ESI | Expected molecular ion at m/z 225. |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic techniques discussed in this guide. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Ensure the carbazole derivative sample is of high purity to avoid spectral interference.
-
Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
¹H NMR :
-
A standard single-pulse sequence is generally used.
-
Acquire 8 to 64 scans, depending on the sample concentration.
-
Use a relaxation delay of 1-5 seconds and an acquisition time of 2-4 seconds.
-
A spectral width of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR :
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (hundreds to thousands) is required compared to ¹H NMR.
-
-
-
Data Processing :
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS or residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common technique for solid samples.
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid carbazole sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute stock solution of the carbazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm for carbazoles).
-
-
Data Processing :
-
The instrument's software will automatically subtract the solvent's absorbance from the sample's absorbance.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction :
-
For volatile and thermally stable compounds like many carbazole derivatives, a direct insertion probe or Gas Chromatography (GC) inlet can be used.
-
The sample is introduced into the ion source, which is under high vacuum.
-
-
Ionization :
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizing Spectroscopic Analysis and Structural Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of carbazole derivatives and the structural relationships between the compounds discussed in this guide.
Caption: General workflow for the synthesis and spectroscopic characterization of carbazole derivatives.
Caption: Structural relationships of the compared carbazole derivatives.
References
comparative study of the neuroprotective effects of different carbazole derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives have emerged as a promising class of compounds in the quest for effective neuroprotective agents. Their unique tricyclic structure serves as a versatile scaffold for the development of multi-target drugs aimed at combating the complex pathologies of neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of various carbazole derivatives, supported by experimental data, detailed protocols, and illustrations of key signaling pathways.
Quantitative Data on Neuroprotective Activities
The neuroprotective efficacy of different carbazole derivatives has been evaluated through various in vitro assays. The following table summarizes the key quantitative data from comparative studies, offering a snapshot of their relative potencies in different neuroprotective paradigms.
| Carbazole Derivative | Assay | Cell Line/Target | Result (IC₅₀/EC₅₀/Inhibition %) | Reference |
| Murrayanol | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | IC₅₀: 0.19 ± 0.06 µg/mL | [1] |
| Aβ Fibrillization Inhibition | Aβ₁₋₄₂ | 40.83 ± 0.30% inhibition at 500 µg/mL | [1] | |
| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | IC₅₀: 0.20 ± 0.02 µg/mL | [1] |
| Aβ Fibrillization Inhibition | Aβ₁₋₄₂ | 27.68 ± 2.71% inhibition at 500 µg/mL | [1] | |
| Murrayafoline A | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | IC₅₀: 14.33 ± 4.69 µg/mL | [1] |
| Aβ Fibrillization Inhibition | Aβ₁₋₄₂ | 33.60 ± 0.55% inhibition at 500 µg/mL | [1] | |
| 9-Methyl-9H-carbazole-2-carbaldehyde | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | IC₅₀: 7.87 ± 1.57 µg/mL | [1] |
| Clausenalansine A-F & analogs (1-16) | Neuroprotection against 6-OHDA | SH-SY5Y cells | EC₅₀: 0.36 ± 0.02 to 10.69 ± 0.15 µM | [2] |
| Geranylated carbazole alkaloids (1-12) | Neuroprotection against 6-OHDA | SH-SY5Y cells | EC₅₀: 0.48 ± 0.04 to 12.36 ± 0.16 µM | [3] |
| Compound 4 (Carbazole derivative) | DPPH Radical Scavenging | - | IC₅₀: 1.05 ± 0.77 µM | [4] |
| Compound 9 (Carbazole derivative) | DPPH Radical Scavenging | - | IC₅₀: 5.15 ± 1.01 µM | [4] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of carbazole derivatives are often mediated through the modulation of critical intracellular signaling pathways. One of the most prominent is the PI3K/Akt pathway, which plays a central role in promoting cell survival and inhibiting apoptosis.
Experimental Workflows
The evaluation of the neuroprotective potential of carbazole derivatives involves a series of well-defined experimental procedures. Below is a generalized workflow for assessing these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of neuroprotective carbazole derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the inhibition of AChE activity, a key target in Alzheimer's disease therapy.
-
Reagents:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
AChE enzyme (from Electric Eel)
-
Test compounds (carbazole derivatives)
-
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Aβ₁₋₄₂ Fibrillization Inhibition Assay (Thioflavin T Assay)
This assay assesses the ability of a compound to prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Reagents:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds (carbazole derivatives)
-
-
Procedure:
-
Prepare Aβ₁₋₄₂ stock solution by dissolving the peptide in HFIP and then lyophilizing to obtain a peptide film.
-
Reconstitute the Aβ₁₋₄₂ film in phosphate buffer to a final concentration of 25 µM.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compound.
-
Incubate the plate at 37°C for 48 hours with gentle agitation.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity with excitation at 450 nm and emission at 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation.
-
Cell Viability Assay (MTT Assay) against Oxidative Stress
This assay determines the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (carbazole derivatives)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the carbazole derivatives for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for an additional 24 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control (cells treated with H₂O₂ alone).
-
This comparative guide highlights the significant potential of carbazole derivatives as neuroprotective agents. The presented data and protocols provide a valuable resource for researchers in the field, facilitating the identification and development of novel therapeutics for neurodegenerative diseases. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to translate these promising findings into clinical applications.
References
- 1. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities [mdpi.com]
- 2. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Methoxy-1,4-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research, particularly in the fields of medicinal chemistry and materials science. For novel compounds such as 6-Methoxy-1,4-dimethyl-9H-carbazole, a carbazole derivative with potential applications in pharmacology and organic electronics, confirming high purity is essential to validate experimental outcomes and meet regulatory standards.
This guide provides a comparative overview of standard analytical methodologies for determining the purity of synthesized this compound. As a benchmark, we compare its analytical profile with the closely related, non-methoxylated analogue, 1,4-dimethyl-9H-carbazole . The experimental protocols and data presented herein are based on established practices for the analysis of carbazole derivatives.
Methodologies for Purity Assessment
The purity of carbazole derivatives is typically ascertained using a combination of chromatographic and spectroscopic techniques. Each method provides distinct and complementary information regarding the sample's composition and structural integrity. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification.
dot
Caption: General workflow for the purity assessment of a synthesized carbazole derivative.
Comparative Data Presentation
The following tables summarize the typical analytical data for this compound and its non-methoxylated alternative, 1,4-dimethyl-9H-carbazole. This allows for a direct comparison of their expected purity and the instrumental parameters used for their analysis.
Table 1: Comparison of Typical Purity and Physicochemical Properties
| Parameter | This compound | 1,4-dimethyl-9H-carbazole (Alternative) |
| Molecular Formula | C₁₅H₁₅NO | C₁₄H₁₃N |
| Molecular Weight | 225.29 g/mol | 195.26 g/mol [1] |
| Typical Purity (Post-Purification) | >98% (HPLC Area %) | >98% (HPLC Area %) |
| Primary Analytical Techniques | HPLC, NMR, MS | HPLC, NMR, MS[2] |
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | This compound | 1,4-dimethyl-9H-carbazole (Alternative) |
| Instrumentation | HPLC with UV/DAD Detector | HPLC with UV/DAD Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[3] | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Acetonitrile / Water with 0.1% Phosphoric Acid (Isocratic or Gradient)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Detection Wavelength | ~254 nm | ~254 nm[5] |
| Column Temperature | 25°C - 30°C | 25°C - 30°C |
Experimental Protocols
Detailed and validated protocols are critical for obtaining accurate purity data. Below are representative protocols for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative assessment of purity by calculating the area percentage of the main compound peak relative to all other peaks in the chromatogram.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: A typical gradient may run from 20% B to 100% B over 20 minutes to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm.[5]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. The purity is calculated as:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is essential for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H-NMR Analysis:
-
Acquire a proton NMR spectrum. For 1,4-dimethyl-9H-carbazole, the expected chemical shifts (δ) in CDCl₃ are approximately: 10.50 (s, 1H, NH), 7.50-7.08 (m, Ar-H), and 2.82 (s, 6H, CH₃).[2] The spectrum for the 6-methoxy derivative would show an additional singlet for the -OCH₃ group around 3.8-3.9 ppm and characteristic shifts in the aromatic region.
-
-
¹³C-NMR Analysis:
-
Acquire a carbon-13 NMR spectrum. This provides confirmation of the carbon skeleton. For 1,4-dimethyl-9H-carbazole, characteristic peaks appear around δ 140-117 ppm for the aromatic carbons and 18-16 ppm for the methyl carbons.[2]
-
-
Purity Interpretation: The absence of significant unassignable peaks suggests high purity. The integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of purity.
dot
Caption: Relationship between analytical techniques and the purity information they provide.
References
- 1. 1,4-Dimethylcarbazole | C14H13N | CID 96998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Confirmation of 6-Methoxy-1,4-dimethyl-9H-carbazole Products: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized target molecules is a critical step in ensuring the validity and reproducibility of their work. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of 6-Methoxy-1,4-dimethyl-9H-carbazole and its related products. The methodologies, supported by experimental data, are detailed to assist in selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for product confirmation depends on various factors, including sensitivity, selectivity, and the specific information required (e.g., molecular weight, structure, purity). The following table summarizes the performance of LC-MS compared to alternative methods for the analysis of this compound.
| Analytical Technique | Parameter | This compound | Starting Material (e.g., 4-Methoxy-N-methylaniline) | Potential Side-Product (e.g., Dimer) |
| LC-MS/MS | Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.5 ng/mL | 0.8 ng/mL | |
| Linearity (R²) | >0.999 | >0.998 | >0.999 | |
| Precision (RSD%) | < 2% | < 3% | < 2.5% | |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | |
| HPLC-UV | LOD | 5 ng/mL | 10 ng/mL | 8 ng/mL |
| LOQ | 15 ng/mL | 30 ng/mL | 25 ng/mL | |
| Linearity (R²) | >0.995 | >0.992 | >0.994 | |
| Precision (RSD%) | < 5% | < 6% | < 5.5% | |
| Accuracy (% Recovery) | 90-110% | 88-112% | 92-108% | |
| GC-MS | LOD | 1 ng/mL | 2 ng/mL | 1.5 ng/mL |
| LOQ | 3 ng/mL | 6 ng/mL | 5 ng/mL | |
| Linearity (R²) | >0.998 | >0.996 | >0.997 | |
| Precision (RSD%) | < 4% | < 5% | < 4.5% | |
| Accuracy (% Recovery) | 92-108% | 90-110% | 93-107% | |
| NMR Spectroscopy | - | Structural Confirmation | Structural Confirmation | Structural Confirmation |
Key Insights:
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level impurity identification and quantification.
-
HPLC-UV is a robust and widely available technique suitable for routine purity assessments where high sensitivity is not a prerequisite.
-
GC-MS is a viable alternative, particularly for volatile impurities, but may require derivatization for less volatile carbazole derivatives.
-
NMR Spectroscopy is unparalleled for unambiguous structural elucidation of the main product and any isolated impurities, complementing the quantitative data from chromatographic techniques.
Experimental Protocols
A detailed methodology for the LC-MS analysis of this compound is provided below. This protocol can be adapted for other carbazole derivatives with appropriate modifications.
LC-MS/MS Method for the Analysis of this compound
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 ng/mL to 1000 ng/mL.
-
Sample Solution: Dissolve the crude reaction mixture or purified product in methanol to a final concentration of approximately 10 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 226.1 → Product ions (m/z) 211.1 (loss of -CH₃), 183.1 (loss of -CH₃ and -CO).
-
Potential Impurity (e.g., 1,4-dimethyl-9H-carbazole): Precursor ion (m/z) 196.1 → Product ions (m/z) 181.1, 165.1.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in the LC-MS analysis of this compound products.
LC-MS analysis workflow for product confirmation.
Signaling Pathway of Product Confirmation Logic
The confirmation of the target product involves a logical pathway that integrates data from different analytical techniques to build a comprehensive picture of the sample's composition.
Logical pathway for product confirmation.
comparing the efficacy of different purification techniques for carbazoles
A Comparative Guide to Carbazole Purification Techniques
For researchers, scientists, and drug development professionals, the purity of carbazole and its derivatives is paramount for the reliability of experimental results and the efficacy of final products. This guide provides an objective comparison of various purification techniques for carbazoles, supported by experimental data and detailed methodologies.
Data Summary
The following table summarizes the efficacy of different purification techniques for carbazoles based on reported purity levels and recovery rates.
| Purification Technique | Purity Achieved | Recovery Rate | Key Advantages | Key Disadvantages |
| Recrystallization | >96%[1], Can be improved with successive recrystallizations[2][3] | 86% (from Ethanol)[3], 67.89% (total yield using chlorobenzene)[4] | Simple, cost-effective, suitable for large quantities. | Can have lower recovery, impurities may co-precipitate.[2] |
| Column Chromatography | >98%[5] | Variable, depends on loading and elution | High resolution, effective for complex mixtures.[5] | Labor-intensive, requires significant solvent, potential for sample decomposition on silica gel.[2][6] |
| Solvent Extraction (with Ionic Liquids) | 98.0% (model oil), 90.2% (real anthracene oil)[7][8] | 96.2% (model oil), 66.6% (real anthracene oil)[7][8] | Green and efficient, high selectivity, recyclable solvent.[7] | Ionic liquids can be expensive, may require further processing to isolate the product. |
| Sublimation | >99.9% (general, not specific to carbazoles)[6] | Not specified | Achieves very high purity, solvent-free.[6] | Not suitable for all compounds, requires specialized equipment. |
| Zone Refining | >99.999% (general, not specific to carbazoles)[9][10] | Not specified | Achieves ultra-high purity.[9] | Time-consuming, requires specialized equipment.[9] |
| Adsorption (Activated Carbon) | Not specified | Not specified | Low cost, effective for removing colored impurities.[2][11] | Non-selective, may adsorb the target compound. |
| Complexation | Not specified | Not specified | Highly selective for specific carbazole structures.[12][13] | Dependent on the specific complexing agent, may not be universally applicable. |
Experimental Protocols and Workflows
Detailed methodologies for the most common and effective carbazole purification techniques are provided below, accompanied by workflow diagrams generated using Graphviz.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures.[14]
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude carbazole in various solvents at room and elevated temperatures. Ideal solvents will dissolve the carbazole sparingly at room temperature but readily at higher temperatures.[2][14] Common solvents for carbazole recrystallization include ethanol, methanol, toluene, and acetone.[3][14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude carbazole in a minimal amount of the chosen hot solvent with stirring.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.[2]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.[2]
Workflow Diagram:
Column Chromatography
Column chromatography is a highly effective technique for separating carbazoles from impurities based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5]
Experimental Protocol:
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for carbazole purification.[5] The mobile phase (eluent) is typically a non-polar solvent mixture, such as hexane and ethyl acetate. The optimal ratio is determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired carbazole.[5]
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase, ensuring a uniform and air-bubble-free packing.[5]
-
Sample Loading: Dissolve the crude carbazole in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.[2]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.[2]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure carbazole.[2]
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified carbazole.[5]
Workflow Diagram:
Solvent Extraction with Ionic Liquids
This modern technique utilizes ionic liquids (ILs) as "green" solvents to selectively extract carbazoles from complex mixtures like anthracene oil. The separation is driven by specific molecular interactions, such as hydrogen bonding and π-π stacking, between the IL and the carbazole.[7][8]
Experimental Protocol:
-
Ionic Liquid Selection: Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, have shown high efficacy.[7]
-
Extraction: Mix the crude carbazole-containing material (e.g., anthracene oil) with the ionic liquid. The specific ratios and conditions (temperature, time) will depend on the specific IL and the starting material.
-
Phase Separation: Allow the mixture to separate into two phases: the IL phase containing the extracted carbazole and the raffinate phase.
-
Isolation: Separate the IL phase. The carbazole can then be recovered from the IL through various methods, such as back-extraction with another solvent or by other purification techniques like flash chromatography.[7]
-
IL Recycling: The ionic liquid can often be recovered and reused.[7]
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - An Effective Approach for Separating Carbazole and Its Derivates from Coal-Tar-Derived Anthracene Oil Using Ionic Liquids - American Chemical Society - Figshare [acs.figshare.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Zone Refining Unit [barc.gov.in]
- 11. Activated Carbon – Enwotec AG [enwotec.com]
- 12. Fluorescent Bis-Calix[4]arene-Carbazole Conjugates: Synthesis and Inclusion Complexation Studies with Fullerenes C60 and C70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Review of the Biological Activities of Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a tricyclic aromatic heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] The unique structural features of the carbazole nucleus serve as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of substituted carbazoles, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Quantitative data from various studies are summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided. Additionally, key signaling pathways involved in the anticancer activity of carbazoles are visualized to aid in understanding their mechanisms of action.
Anticancer Activity
Substituted carbazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as kinases and topoisomerases, and the induction of apoptosis.[3][5] The following table summarizes the in vitro anticancer activity of several substituted carbazole derivatives.
Table 1: Anticancer Activity of Substituted Carbazoles
| Compound/Derivative | Cell Line(s) | Assay | IC50/LC50 | Reference(s) |
| N-substituted pyrrolocarbazoles (29, 30, 31) | PA1 (ovarian), PC3, DU145 (prostatic) | Antiproliferative | 8–20 µM (MIC) | [1] |
| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (41-45) | MCF-7 (breast) | Cytotoxicity | 35.6–80.0 µg/mL (LC50) | [1] |
| N-ethyl-carbazole derivative (46) | C6 (glioma) | Cytotoxicity | 5.9 µg/mL | [1] |
| N-ethyl-carbazole derivative (47) | A549 (lung) | Cytotoxicity | 25.7 µg/mL | [1] |
| Carbazole-thiazole derivative (3b) | HepG-2 (liver), MCF-7 (breast), HCT-116 (colon) | MTT | 0.0304 µM, 0.058 µM, 0.047 µM | [6] |
| Carbazole-thiazole derivative (5c) | HepG-2 (liver), MCF-7 (breast), HCT-116 (colon) | MTT | 0.048 µM, 0.086 µM, 0.06 µM | [6] |
| N-amide pyrazoline (4a) | HeLa (cervical), NCI-H520 (lung) | Cytotoxicity | 12.59 µM, 11.26 µM | [7] |
| N-phenyl pyrazoline (7b) | HeLa (cervical), NCI-H520 (lung) | Cytotoxicity | 11.36 µM, 9.13 µM | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted carbazoles have shown promising activity against a broad spectrum of bacteria and fungi.[8][9] The introduction of various substituents onto the carbazole ring has been a key strategy in enhancing their antimicrobial potency.[2]
Table 2: Antimicrobial Activity of Substituted Carbazoles
| Compound/Derivative | Microorganism(s) | Assay | MIC/Zone of Inhibition | Reference(s) |
| N-substituted carbazole with 1,2,4-triazole moiety | Candida albicans | Broth microdilution | 2–4 µg/mL | [1] |
| N-substituted carbazole with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | Broth microdilution | 1–8 µg/mL | [1] |
| Pyrimidine carbazole (24), Pyrazole carbazole (25) | C. albicans, A. fumigatus, S. aureus, B. subtilis, E. coli | Broth microdilution | 8.7–10.8 µg/mL (fungi), 1.1–10.3 µg/mL (bacteria) | [1] |
| Imidazo[8][10]-indole-1-yl-amino-ethanones (18, 20) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Disc diffusion | 16.82–26.08 mm at 50 µg/mL | [1] |
| Heptyl-derived carbazole aminothiazole (4f) | MRSA | Broth microdilution | 4 µg/mL | [5] |
| Aminoguanidine/dihydrotriazine carbazoles (8f, 9d) | Various bacteria and fungi | Broth microdilution | 0.5–2 µg/mL | [11] |
| Carbazole derivative (32b) | Pseudomonas aeruginosa | Broth microdilution | 9.37 µg/mL | [9] |
| Carbazole alkaloids (1, 2b) | Staphylococcus aureus, Streptococcus pyogenes | Broth microdilution | 25 µg/mL | [9] |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various diseases. Carbazoles have been investigated for their ability to scavenge free radicals and act as antioxidants.[12][13]
Table 3: Antioxidant Activity of Substituted Carbazoles
| Compound/Derivative | Assay | Activity Metric (IC50/SC50) | Reference(s) |
| Oxadiazole substituted carbazole (3) | DPPH radical scavenging | SC50 < 211.13 µM (BHT) | [13] |
| Oxadiazole substituted carbazole (5) | DPPH radical scavenging | SC50 < 211.13 µM (BHT) | [13] |
| Oxadiazole substituted carbazoles | ABTS radical scavenging | SC50 range: 96.64-292.74 μM | [13] |
Anti-inflammatory Activity
Inflammation is a key component of many chronic diseases. Certain substituted carbazoles have been shown to possess anti-inflammatory properties.[14][15]
Table 4: Anti-inflammatory Activity of Substituted Carbazoles
| Compound/Derivative | Assay | % Inhibition | Reference(s) |
| 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | 36 - 76% at 100 mg/kg | [15] |
| 1-(4-biphenoxyacetyl)-4-substituted thiosemicarbazides | Carrageenan-induced rat paw edema | 28 - 68% at 100 mg/kg | [15] |
Experimental Protocols
1. Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole derivatives and incubated for 48-72 hours.[3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.
2. Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[11]
-
Serial Dilution: The carbazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.[11]
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
3. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the carbazole derivative is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[17]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[17]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
4. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is an in vivo model used to assess the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.[13]
-
Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally.[14]
-
Induction of Inflammation: After a specific period, a solution of carrageenan (a phlogistic agent) is injected into the subplantar tissue of the animal's hind paw to induce localized inflammation and edema.[13][14]
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[18]
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only carrageenan).
Signaling Pathways in Anticancer Activity
Substituted carbazoles have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the key pathways identified are the JAK/STAT and PI3K/AKT/mTOR pathways.[2][8]
Caption: Inhibition of the JAK/STAT signaling pathway by substituted carbazoles.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted carbazoles.
Conclusion
The diverse biological activities of substituted carbazoles highlight their potential as a promising scaffold for the development of new therapeutic agents. This guide provides a comparative overview of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, will further aid in the rational design and optimization of novel carbazole-based drugs. Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. carrageenan induced paw: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
benchmarking the performance of new carbazole derivatives against known anticancer agents
For Immediate Release
Recent advancements in medicinal chemistry have led to the development of novel carbazole derivatives that demonstrate significant anticancer properties, in some cases surpassing the efficacy of established chemotherapeutic agents in preclinical evaluations. These findings, detailed in multiple peer-reviewed studies, offer a promising new avenue for cancer therapy and warrant further investigation for their potential clinical application. This guide provides a comparative analysis of the performance of these new compounds against known anticancer drugs, supported by experimental data and detailed methodologies.
Comparative Analysis of Novel Carbazole Derivatives and Standard Anticancer Agents
The cytotoxic effects of newly synthesized carbazole derivatives have been rigorously tested against a panel of human cancer cell lines. The results, summarized below, indicate that these compounds exhibit potent growth-inhibitory and cytotoxic activities, often with greater efficacy than standard anticancer drugs such as Cisplatin, Doxorubicin (Adriamycin), and 5-Fluorouracil (5-FU).
Table 1: In Vitro Cytotoxicity of Carbazole-Thiazole Hybrids Against Various Cancer Cell Lines
Novel carbazole-thiazole analogs, specifically compounds 3b and 5c , were evaluated for their antitumor activity against breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with the standard chemotherapeutic agent, Cisplatin.
| Compound | IC50 (µM) on HepG-2 | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| 3b | 0.0304 ± 0.001[1] | 0.058 ± 0.002[1] | 0.047 ± 0.002[1] |
| 5c | 0.048 ± 0.002[1] | 0.086 ± 0.0025[1] | 0.06 ± 0.007[1] |
| Cisplatin | Not explicitly stated in the provided text, but used as a reference drug. | Not explicitly stated in the provided text, but used as a reference drug. | Not explicitly stated in the provided text, but used as a reference drug. |
Data sourced from Elmorsy et al.[1]
The results indicate that compounds 3b and 5c exhibit potent cytotoxic effects, with IC50 values in the nanomolar to low micromolar range, suggesting a higher potency than the reference drug, Cisplatin, under the tested conditions.[1]
Table 2: Growth Inhibitory Effects (GI50) of Imidazole and Acetohydrazide Carbazole Derivatives on MCF-7 Cells
Two series of carbazole derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e ) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (3a-3e ), were screened for their in vitro anticancer activity against the human breast cancer cell line MCF-7. The GI50 values (the concentration of the drug that inhibits cell growth by 50%) were compared to the standard drug Adriamycin (Doxorubicin).
| Compound | GI50 (µg/ml) on MCF-7 |
| 3a | <10[2] |
| 3c | <10[2] |
| 3e | <10[2] |
| Adriamycin | <10[2] |
Data sourced from a 2016 study on newer carbazole derivatives.[2]
Compounds 3a , 3c , and 3e demonstrated significant growth inhibitory activity, comparable to that of Adriamycin, with GI50 values of less than 10 µg/ml.[2]
Table 3: Cytotoxic Activity (IC50) of Carbazole-Oxadiazole Derivatives Against a Panel of Cancer Cell Lines
A series of carbazole derivatives containing an oxadiazole moiety (compounds 9 , 10 , and 11 ) were evaluated for their antiproliferative activities against various cancer cell lines and compared to the standard anticancer drug 5-Fluorouracil (5-FU).
| Compound | IC50 (µM) on HepG2 | IC50 (µM) on HeLa | IC50 (µM) on MCF7 |
| 9 | - | 7.59[3] | - |
| 10 | 7.68[3] | 10.09[3] | 6.44[3] |
| 11 | Strong antiproliferative effect, specific IC50 not provided | Strong antiproliferative effect, specific IC50 not provided | Strong antiproliferative effect, specific IC50 not provided |
| 5-FU | Comparison values not explicitly provided in the text. | Comparison values not explicitly provided in the text. | Comparison values not explicitly provided in the text. |
Data sourced from a 2023 study on new carbazole derivatives.[3]
Compounds 10 and 11 showed strong antiproliferative effects against HepG2, HeLa, and MCF7 cancer cell lines.[3] Compound 9 also demonstrated potent activity against HeLa cells.[3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma) were utilized.
-
Culture Medium: Cells were cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures were maintained in a humidified atmosphere at 37°C with 5% CO2.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the carbazole derivatives and the standard anticancer agent for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells were seeded and treated with the test compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After drug incubation, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates were washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.
-
Washing: Unbound dye was removed by washing the plates five times with 1% (v/v) acetic acid.
-
Dye Solubilization: The plates were air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the mechanisms through which these novel carbazole derivatives exert their anticancer effects. Key signaling pathways implicated include the Rac1 and JAK/STAT3 pathways.
Rac1 Signaling Pathway in Cancer Cell Migration
Some carbazole derivatives have been shown to inhibit the Rac1 signaling pathway, which plays a crucial role in cancer cell migration and metastasis.[4] Inhibition of Rac1 can lead to a reduction in the migratory and invasive potential of cancer cells.
Caption: Inhibition of the Rac1 signaling pathway by new carbazole derivatives.
JAK/STAT3 Signaling Pathway in Apoptosis
Other carbazole derivatives have been found to interfere with the JAK/STAT3 signaling pathway, a key regulator of cell survival and proliferation.[5] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
References
Safety Operating Guide
Proper Disposal of 6-Methoxy-1,4-dimethyl-9H-carbazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 6-Methoxy-1,4-dimethyl-9H-carbazole is a critical component of laboratory safety and environmental responsibility. Due to its likely classification as a hazardous substance, based on the characteristics of the parent compound, 9H-carbazole, specific procedures must be followed to ensure compliance with regulations and to mitigate risks to human health and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company. The following steps provide a general operational plan for its collection and disposal.
-
Waste Identification and Classification: Treat this compound as a hazardous waste. Based on data for the parent compound, 9H-carbazole, it is suspected of causing cancer and is toxic to aquatic life.[1][2][3] Therefore, it must be segregated from non-hazardous waste streams.
-
Waste Segregation: Do not mix this compound with other chemical waste unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled waste container.
-
Containerization:
-
Use a clean, dry, and chemically compatible container for waste collection. The original container, if empty and in good condition, is an excellent choice.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Hazard Data for Carbazole Compounds
The following table summarizes key hazard data for the parent compound, 9H-Carbazole, which should be considered indicative for this compound in the absence of specific data.
| Hazard Parameter | Value/Classification | Source |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [4][5] |
| Acute Oral Toxicity (Rat) | LD50: >16,000 mg/kg bw | [4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][3] |
| Skin Irritation | Causes skin irritation. | [1][3] |
| Eye Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 6-Methoxy-1,4-dimethyl-9H-carbazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methoxy-1,4-dimethyl-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related carbazole compounds indicate significant potential hazards. Carbazole and its derivatives are suspected carcinogens and may cause genetic defects.[1] They can also cause irritation to the skin, eyes, and respiratory system.[2] These compounds are recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is crucial to avoid all personal contact, including inhalation.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or puncture before use. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[3][5] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned.[3] For larger quantities or in case of a spill, full-body protective clothing is recommended. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory.[3][5] |
| Face shield | Recommended when there is a risk of splashing or aerosol generation.[3] | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or when handling powders to avoid dust inhalation.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Review Safety Information: Before beginning work, thoroughly read and understand the safety information for related carbazole compounds.[3]
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Gather Materials: Prepare all necessary equipment and reagents before introducing the compound to the workspace.
2. Handling:
-
Wear Appropriate PPE: Don the personal protective equipment as detailed in the table above.[3]
-
Avoid Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.[3] When weighing the solid, do so in a fume hood or a ventilated balance enclosure.[3]
-
Container Management: Keep containers of this compound tightly closed when not in use.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke while handling.[5]
3. Post-Handling:
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.
-
PPE Disposal: Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
Disposal Plan
1. Waste Identification and Segregation:
-
Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[7]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to avoid dangerous reactions.[7]
2. Waste Containerization:
-
Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container, such as a high-density polyethylene (HDPE) container.[7]
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled container.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[7]
3. Spill Management:
-
Containment: In the event of a spill, prevent further spread if it is safe to do so.[7]
-
Cleanup: For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.[7]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[7]
-
Reporting: Report all spills to your institution's EHS department.[7]
Experimental Workflow
Caption: Safe handling workflow for carbazole derivatives.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
